Trt-Phe-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-phenyl-2-(tritylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of Trt-Phe-OH in Advanced Peptide Synthesis
A Technical Guide for High-Fidelity Sequence Assembly
Executive Summary
Trt-Phe-OH (N-Trityl-L-Phenylalanine) represents a specialized tool in the peptide chemist's arsenal, utilized not for routine iterative synthesis, but for overcoming specific structural and chemical bottlenecks.[1] Unlike standard Fmoc or Boc derivatives, the Trityl (Trt) group offers a unique combination of extreme steric bulk and high acid lability .
This guide details the physiochemical mechanics of this compound, focusing on its critical role in suppressing diketopiperazine (DKP) formation, preventing racemization during fragment condensation, and enabling orthogonal deprotection strategies.[1]
Part 1: The Physiochemical Architecture
The utility of this compound is derived entirely from the triphenylmethyl (Trityl) moiety.[1]
The "Umbrella" Effect (Steric Shielding)
The Trityl group consists of three phenyl rings bonded to a central carbon. When attached to the
-
Hydrophobicity: The lipophilic nature of the three phenyl rings significantly enhances the solubility of the amino acid in non-polar organic solvents (DCM, CHCl
), which is often superior to Fmoc-Phe-OH or free H-Phe-OH.[1] -
Nucleophilic Suppression: The bulkiness prevents the nitrogen lone pair from acting as a nucleophile in unwanted side reactions (e.g., N-alkylation).
Orthogonality Profile
This compound operates on a cleavage axis distinct from standard Fmoc/tBu or Boc/Bzl strategies.[1]
| Protecting Group | Cleavage Condition | Stability Profile | Role in this compound |
| Fmoc | 20% Piperidine (Base) | Stable to Acid | Orthogonal to Trt |
| Boc | 50% TFA (Strong Acid) | Stable to Base | Orthogonal to Trt |
| Trt (N-term) | 1% TFA or 10% AcOH | Stable to Base | Super-Acid Labile |
Part 2: Mechanistic Role in Synthesis
Suppression of Diketopiperazine (DKP) Formation
The most critical application of this compound is preventing DKP formation during the synthesis of C-terminal dipeptide esters, particularly when Proline is involved (e.g., Phe-Pro sequences).[1]
The Problem: In Fmoc synthesis, after deprotecting the second amino acid (dipeptide stage), the free amine can back-bite the C-terminal ester, cyclizing to form a DKP and cleaving the peptide from the resin prematurely.
The Trt Solution: By using this compound as the second residue, the bulky Trityl group sterically hinders the nitrogen, making the back-biting attack geometrically impossible. Furthermore, because Trt is cleaved by mild acid (which does not promote cyclization as base does), the amine can be protonated immediately upon deprotection, preventing DKP.
Figure 1: Mechanism of Diketopiperazine (DKP) suppression using this compound.[1] The steric bulk prevents the nucleophilic attack on the C-terminal ester.
Prevention of Racemization
Racemization often occurs via proton abstraction from the chiral
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of this compound
Objective: Selective N-tritylation of L-Phenylalanine.[1] Note: Direct tritylation can be sluggish due to sterics; transient protection of the carboxyl group is often used.
Reagents:
-
Trimethylsilyl chloride (TMS-Cl)[1]
-
Triethylamine (TEA) or DIPEA[1]
-
Dichloromethane (DCM) / Acetonitrile (MeCN)[1]
Workflow:
-
Transient Protection: Suspend L-Phe (10 mmol) in dry DCM (50 mL). Add TMS-Cl (22 mmol) and reflux for 2 hours.
-
Tritylation: Cool to 0°C. Add TEA (22 mmol) followed by dropwise addition of Trt-Cl (10 mmol) dissolved in DCM.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of Trt-Cl).[1]
-
Hydrolysis: Add excess Methanol (MeOH) to cleave the TMS ester (TMS esters are very labile to MeOH).[1]
-
Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate.[1] Wash with 5% Citric Acid (cold) and Brine.[1]
-
Critical: Do not use strong acids (HCl) for washing, as this will cleave the Trityl group.
-
-
Purification: Recrystallize from Diethyl Ether/Hexane.
Protocol 3.2: Selective Cleavage (Deprotection)
Objective: Removal of N-Trt group without cleaving side-chain protectors (e.g., tBu, Boc) or resin linkage.[1]
Reagents:
Workflow:
-
Preparation: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .
-
Reaction: Treat the peptidyl-resin with the solution (2 x 10 min).
-
Visual Cue: The solution will turn bright yellow/orange due to the formation of the Trityl cation (
).
-
-
Quenching: Wash the resin immediately with Pyridine/MeOH (1:9) or DIPEA/DCM to neutralize residual acid and prevent autocatalytic cleavage of sensitive linkers.
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines - note Trt cleavage yields a primary amine).[1]
Part 4: Troubleshooting & Quality Control
| Issue | Root Cause | Corrective Action |
| Premature Trt Cleavage | Solvent acidity or acidic silica during purification.[1] | Add 1% TEA to all chromatography solvents.[1] Use neutral alumina instead of silica.[1] |
| Incomplete Coupling | Steric hindrance of the Trityl group.[6][12][13] | Use highly active coupling reagents (HATU/HOAt).[1] Increase reaction time and temperature (max 40°C). |
| Low Solubility | Aggregation of hydrophobic sequences.[1] | Trt-Phe is very lipophilic; ensure DCM is the primary solvent.[1] Avoid water/ether mixtures.[1] |
| Yellow Product | Trapped Trityl cation.[1] | Ensure adequate scavengers (TIS/TES) are used during deprotection.[1] Wash thoroughly with ether.[1][8] |
References
-
Barlos, K., et al. (1982).[1] "Preparation and properties of N-trityl amino acids and peptides." Tetrahedron, 39(3), 475-478.[1]
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][14][15][16] Chemical Reviews, 109(6), 2455-2504.[1]
-
Giraud, M., et al. (1999).[1] "Diketopiperazine formation: A serious side reaction in the synthesis of C-terminal Pro-containing peptides." Journal of Peptide Science, 5(3), 157-161.[1] [1]
-
PepMic Co. (2024).[1][17] "Technical Note: Handling Trityl Protected Amino Acids." Peptide Synthesis Guidelines.
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- 11. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-trityl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-trityl-L-phenylalanine is a critical building block in modern peptide synthesis and pharmaceutical research. The bulky trityl group provides robust protection of the α-amino functionality of L-phenylalanine, enabling precise and controlled peptide bond formation. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-trityl-L-phenylalanine, offering field-proven insights and step-by-step protocols. The causality behind experimental choices is elucidated, and self-validating systems for protocol integrity are described. This document is intended to be a practical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
The Strategic Importance of the Trityl Group in Peptide Synthesis
The synthesis of peptides with well-defined sequences is fundamental to drug discovery and development. This process relies on the strategic use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini of amino acids. The trityl (triphenylmethyl, Trt) group is a sterically hindered protecting group widely employed for the protection of primary amines.[1]
The selection of the trityl group for N-terminal protection of L-phenylalanine is underpinned by several key advantages:
-
Steric Hindrance: The bulky nature of the trityl group effectively prevents racemization at the chiral center of the amino acid during peptide coupling reactions.[1]
-
Mild Deprotection Conditions: The trityl group is labile under mild acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, allowing for its selective removal without compromising other acid-sensitive protecting groups that may be present in the peptide chain.[2][3]
-
Enhanced Solubility: The introduction of the hydrophobic trityl group can improve the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.[4]
-
Compatibility: N-trityl-amino acids are compatible with standard solid-phase peptide synthesis (SPPS) protocols.[5]
These attributes make N-trityl-L-phenylalanine a valuable reagent for the synthesis of complex peptides and peptidomimetics with therapeutic potential.[4]
Synthesis of N-trityl-L-phenylalanine: A Mechanistic Approach
The synthesis of N-trityl-L-phenylalanine is typically achieved through the reaction of L-phenylalanine with trityl chloride in the presence of a suitable base. A common and effective method involves the initial esterification of L-phenylalanine to protect the carboxylic acid, followed by N-tritylation and subsequent saponification of the ester.
Reaction Mechanism
The N-tritylation reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of L-phenylalanine methyl ester attacks the electrophilic carbon atom of trityl chloride. A base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the N-tritylated product.
dot
Caption: N-tritylation of L-phenylalanine methyl ester.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.
Part A: Esterification of L-Phenylalanine
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-phenylalanine (10.0 g, 60.5 mmol).
-
Reagent Addition: Add methanol (100 mL) and cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (8.8 mL, 121 mmol) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting white solid is L-phenylalanine methyl ester hydrochloride. This can be used in the next step without further purification.
Part B: N-tritylation
-
Setup: Dissolve the L-phenylalanine methyl ester hydrochloride from the previous step in dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (25.3 mL, 181.5 mmol) dropwise.
-
Tritylation: Add trityl chloride (17.7 g, 63.5 mmol) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4). The product spot should be significantly less polar than the starting material.
-
Workup: Quench the reaction by adding water (100 mL). Separate the organic layer, wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-trityl-L-phenylalanine methyl ester.
Part C: Saponification
-
Setup: Dissolve the crude ester in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add a solution of lithium hydroxide monohydrate (5.08 g, 121 mmol) in water (50 mL).
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted trityl chloride and triphenylmethanol.
-
Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl. A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-trityl-L-phenylalanine.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | 182-185 °C |
Comprehensive Characterization of N-trityl-L-phenylalanine
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-trityl-L-phenylalanine. A combination of spectroscopic techniques is employed for this purpose.
dot
Caption: Workflow for the characterization of N-trityl-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the characterization of N-trityl-L-phenylalanine.[6]
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. The characteristic signals for N-trityl-L-phenylalanine are the aromatic protons of the trityl group and the phenylalanine side chain, as well as the alpha-proton of the amino acid backbone.[7]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the carbons of the trityl group, the aromatic ring of phenylalanine, the carbonyl carbon, and the alpha and beta carbons of the amino acid.[8]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Trityl-H (aromatic) | 7.1-7.5 (m, 15H) | 145-147 (ipso-C), 126-129 (aromatic CH) |
| Phenyl-H (aromatic) | 6.8-7.2 (m, 5H) | 137-138 (ipso-C), 125-130 (aromatic CH) |
| α-CH | ~3.8-4.0 (m, 1H) | ~55-57 |
| β-CH₂ | ~2.9-3.2 (m, 2H) | ~38-40 |
| C=O | - | ~175-177 |
| Trityl-C (quaternary) | - | ~71-73 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] Key vibrational frequencies for N-trityl-L-phenylalanine include:
-
N-H Stretch: The N-H stretching vibration of the secondary amine will appear in the region of 3300-3500 cm⁻¹.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp peak typically found around 1700-1725 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[10]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Secondary Amine) | 3300-3500 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound and can provide information about its structure.[11] For N-trityl-L-phenylalanine, the expected molecular ion peak [M+H]⁺ would be at m/z 408.51.[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of N-trityl-L-phenylalanine. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this essential building block for their peptide synthesis and drug development endeavors. The integration of spectroscopic techniques ensures the production of high-purity material, which is paramount for the successful synthesis of complex and biologically active peptides.
References
-
ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... Retrieved from [Link]
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- Friedmann, N., & Miller, S. L. (1969). Phenylalanine and tyrosine synthesis under primitive earth conditions. Science, 166(3906), 766–767.
-
National Institutes of Health. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]
-
ResearchGate. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]
-
American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
MIT. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Retrieved from [Link]
-
Springer. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of MSn analysis for L-Phenylalanine and L-tryptophan. Retrieved from [Link]
-
Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of L-Phenylalanine capped CdSe394Phe (turquoise line).... Retrieved from [Link]
-
Scholars Research Library. (n.d.). Growth, FT-IR and DFT study of L-Phenylalanine. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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An In-Depth Technical Guide to N-Trityl-L-phenylalanine (Trt-Phe-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N-Trityl-L-phenylalanine (Trt-Phe-OH), a critical building block in modern peptide synthesis and drug discovery. As a senior application scientist, this document synthesizes key technical data with practical insights to facilitate its effective use in research and development.
Introduction: The Strategic Importance of this compound in Peptide Chemistry
N-Trityl-L-phenylalanine (this compound) is a derivative of the essential amino acid L-phenylalanine, where the bulky trityl (triphenylmethyl) group is attached to the alpha-amino group. This strategic modification serves a important purpose in synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The trityl group acts as a temporary protecting shield for the amine functionality, preventing unwanted side reactions during the sequential addition of amino acids to a growing peptide chain.[1]
The selection of a protecting group is a critical decision in peptide synthesis, directly influencing the efficiency of coupling reactions, the purity of the final peptide, and the overall yield. The trityl group, with its significant steric hindrance, offers a unique set of advantages, including enhanced solubility of the protected amino acid in organic solvents and the potential for selective deprotection under mild acidic conditions.[1] This guide will delve into the specific physicochemical characteristics of this compound that make it a valuable tool for the synthesis of complex peptides and peptidomimetics.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application. These properties dictate its behavior in solution, its reactivity, and its compatibility with various synthetic protocols.
General Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Chemical Name | N-Trityl-L-phenylalanine | - |
| Synonyms | Trt-L-Phe-OH, Trt-phenylalanine | [1] |
| CAS Number | 3226-92-4 | [1] |
| Molecular Formula | C₂₈H₂₅NO₂ | [1] |
| Molecular Weight | 407.51 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 78-82 °C | [1] |
| Optical Rotation | [α]²⁰D = +33 ± 2° (c=1 in acetone) | [1] |
Solubility Profile
The bulky and hydrophobic nature of the trityl group significantly influences the solubility of this compound. Unlike the parent L-phenylalanine, which has limited solubility in many organic solvents, this compound exhibits enhanced solubility in a range of non-polar and polar aprotic solvents commonly used in peptide synthesis. This improved solubility is a key advantage, as it facilitates higher concentrations of the activated amino acid in the reaction mixture, leading to more efficient coupling kinetics.
While exact quantitative solubility data can vary depending on the specific solvent grade and temperature, a qualitative solubility profile is presented below:
| Solvent | Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that readily dissolves many protected amino acids. |
| Dichloromethane (DCM) | Soluble | A common solvent for peptide synthesis, compatible with the non-polar nature of the trityl group. |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can dissolve this compound. |
| Acetonitrile (ACN) | Sparingly Soluble | Less effective at dissolving the bulky protected amino acid compared to DMF or DCM. |
| Water | Insoluble | The hydrophobic trityl group renders the molecule insoluble in aqueous media. |
| Methanol/Ethanol | Sparingly Soluble | The polarity of the alcohol can limit the solubility of the highly non-polar trityl moiety. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large-scale solution.
Acidity (pKa)
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections outline the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:
-
Aromatic Protons (Trityl and Phenylalanine): A complex multiplet in the range of 7.0-7.5 ppm , integrating to 20 protons (15 from the trityl group and 5 from the phenylalanine side chain).
-
α-Proton (CH): A multiplet typically observed between 3.5 and 4.5 ppm . The exact chemical shift and multiplicity will depend on the coupling to the β-protons and the NH proton.
-
β-Protons (CH₂): Two diastereotopic protons that will appear as a pair of doublets of doublets (or a more complex multiplet) in the range of 2.8-3.5 ppm .
-
Amine Proton (NH): A broad singlet or a doublet (if coupling to the α-proton is observed) that can appear over a wide range, typically between 2.0 and 4.0 ppm , and is exchangeable with D₂O.
-
Carboxylic Acid Proton (OH): A very broad singlet, often not observed or appearing at a downfield chemical shift (>10 ppm ), and is exchangeable with D₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in this compound. Characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ .
-
N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹ .
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹ .
-
C=C Stretch (Aromatic): Several peaks in the region of 1450-1600 cm⁻¹ .
-
C-N Stretch: In the fingerprint region, typically 1000-1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the following ions are expected:
-
[M+H]⁺ (Positive Ion Mode): m/z ≈ 408.19
-
[M-H]⁻ (Negative Ion Mode): m/z ≈ 406.18
-
[M+Na]⁺ (Positive Ion Mode): m/z ≈ 430.17
A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) would be the loss of the trityl cation (C₁₉H₁₅⁺, m/z = 243.12), a highly stable carbocation.
Experimental Protocols
The following section provides detailed methodologies for the analysis and use of this compound, grounded in established laboratory practices.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is critical for successful peptide synthesis. A reverse-phase HPLC method is the standard for assessing chemical purity.
Rationale: This method separates this compound from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The hydrophobic trityl group results in strong retention on a C18 column.
Workflow Diagram:
HPLC Purity Analysis Workflow
Step-by-Step Protocol:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm. The phenylalanine side chain absorbs at 254 nm, while the peptide backbone and other impurities are detected at 220 nm.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of ACN and water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable for peptide synthesis.[1]
Deprotection of the Trityl Group
The removal of the trityl group is a crucial step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved under mild acidic conditions.
Rationale: The trityl group is highly sensitive to acid due to the stability of the resulting trityl carbocation. The use of a dilute solution of a strong acid like TFA in a non-polar solvent like DCM allows for rapid and clean deprotection without affecting more acid-labile side-chain protecting groups (e.g., Boc).
Deprotection Mechanism:
Acid-Catalyzed Deprotection of this compound
Step-by-Step Protocol (for solution-phase deprotection):
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM).
-
Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM. The concentration of TFA can be adjusted based on the desired reaction rate and the presence of other acid-sensitive groups.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 30 minutes at room temperature.
-
Upon completion, the TFA can be removed by co-evaporation with a non-polar solvent like toluene or neutralized with a mild base such as diisopropylethylamine (DIPEA).
-
The deprotected phenylalanine can then be used in the next synthetic step.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Solid Form: As a solid, this compound is relatively stable. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8°C.[1]
-
In Solution: Solutions of this compound, particularly in protic solvents, may be susceptible to slow hydrolysis of the trityl group over extended periods. For use in SPPS, it is advisable to prepare fresh solutions of the activated amino acid before each coupling step.
Conclusion
N-Trityl-L-phenylalanine is a cornerstone reagent in the synthesis of complex peptides. Its unique combination of a bulky, acid-labile protecting group and enhanced solubility in organic solvents provides chemists with a powerful tool for constructing challenging peptide sequences. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and reliable application in both academic research and industrial drug development. By leveraging the principles of scientific integrity and a data-driven approach, researchers can confidently incorporate this compound into their synthetic strategies to advance the frontiers of peptide science.
References
Sources
The Trityl Group: A Strategic Asset in Amino Acid Protection Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Bulky Protector
In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of protective moieties, the triphenylmethyl group, commonly known as the trityl (Trt) group, stands out as a venerable yet highly relevant tool. Its significant steric bulk and acid-labile nature make it a versatile protector for a range of functional groups, including amines, alcohols, and thiols.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the core principles and practical applications of trityl protecting groups in the context of amino acid chemistry. We will explore the underlying mechanisms, detailed experimental protocols, and the strategic considerations that enable the effective deployment of this powerful chemical entity.
The Chemistry of Trityl Protection: A Mechanistic Overview
The trityl group is typically introduced to an amino acid's functional group, such as the side chain of asparagine, glutamine, histidine, or cysteine, via a reaction with trityl chloride (Trt-Cl) in the presence of a base.[1] The protection of amino groups with trityl chloride proceeds through an SN1 mechanism.[1] This is a critical point of understanding, as a direct SN2 attack on the quaternary carbon of the trityl chloride is sterically impossible.[1] The reaction is initiated by the formation of the highly stable trityl cation, which is then attacked by the nucleophilic amino group of the amino acid.[1]
The choice of base is crucial for the success of the reaction. Pyridine is often used as it can also serve as the solvent and effectively neutralizes the hydrochloric acid byproduct.[1] For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[1]
Deprotection of the trityl group is characteristically achieved under acidic conditions.[1] The mechanism involves protonation of the protected functional group, which facilitates the cleavage of the carbon-heteroatom bond and the regeneration of the stable trityl cation.[1] The lability of the trityl group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid, a cornerstone of orthogonal protection strategies in complex syntheses.[3][4]
Core Experimental Protocols
General Procedure for N-Tritylation of Amino Acid Esters
This protocol is a modification of a well-established method for the preparation of Nα-trityl amino acids.[5]
Materials:
-
Amino acid methyl ester hydrochloride (1.0 eq)
-
Trityl chloride (1.0 eq)
-
Triethylamine (2.0 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Step-by-Step Methodology:
-
Dissolve the amino acid methyl ester hydrochloride in DMF.
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution and stir.
-
In a separate flask, dissolve trityl chloride in DCM.
-
Slowly add the trityl chloride solution to the amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours.
-
Filter the reaction mixture to remove precipitated salts.
-
Add ethanol to the filtrate and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate to yield the N-Trt-amino acid methyl ester.[5]
General Procedure for Trityl Group Deprotection
The removal of the trityl group is typically accomplished with trifluoroacetic acid (TFA).[2][6]
Materials:
-
Trityl-protected amino acid or peptide resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (as a scavenger)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Swell the trityl-protected peptide resin in DCM.
-
Prepare a cleavage cocktail of TFA and TIPS. For side-chain trityl groups on amino acids like Cys, His, Gln, and Asn, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. The TIPS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[2]
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the solution to separate the deprotected peptide from the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the deprotected peptide.
Strategic Applications in Peptide Synthesis
The trityl group's utility shines in the context of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[4] Its acid lability is significantly greater than that of the tert-butyl (tBu) group, allowing for selective deprotection of trityl-protected side chains while tBu groups remain intact.[4] This orthogonality is invaluable for on-resin modifications of peptides.[6]
Side-Chain Protection of Key Amino Acids
-
Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln can undergo dehydration to nitriles during activation. Protection with a trityl group prevents this side reaction.[6] Furthermore, the bulky trityl group improves the solubility of Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH in common SPPS solvents like DMF.[6]
-
Histidine (His): The imidazole side chain of histidine is nucleophilic and can cause side reactions and racemization during peptide coupling.[7] The trityl group is a common choice for protecting the imidazole nitrogen, enhancing the efficiency of peptide synthesis.[8][9]
-
Cysteine (Cys): The nucleophilic thiol group of cysteine requires robust protection to prevent disulfide bond formation and other side reactions.[7] The trityl group provides effective protection and can be removed under standard cleavage conditions.[7]
Enhancing Synthesis Efficiency
The steric bulk of the trityl group can be advantageous in preventing peptide aggregation during the synthesis of long or hydrophobic sequences.[4] This steric hindrance also helps to minimize the formation of diketopiperazines, a common side reaction at the dipeptide stage.[4]
Properties and Reactivity of Trityl Derivatives
The acid lability of the trityl group can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl rings. Methoxy-substituted trityl groups, such as the 4-methoxytrityl (Mmt) and 4,4'-dimethoxytrityl (Dmt) groups, are significantly more acid-labile than the parent trityl group.[6] This increased lability is due to the enhanced stability of the corresponding carbocation intermediate.[1]
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |
| Trityl | Trt | Base | 90% TFA[6] |
| 4-Methoxytrityl | Mmt | More Labile | 1% TFA in DCM[6] |
| 4,4'-Dimethoxytrityl | Dmt | Even More Labile | Dilute acids (e.g., acetic acid) |
This tunable reactivity allows for a high degree of control in complex synthetic routes, enabling the selective deprotection of different functional groups under specific acidic conditions.[6]
Visualization of Key Processes
Trityl Protection and Deprotection Mechanism
Caption: General mechanism of trityl protection and deprotection of an amino group.
Orthogonal Protection Strategy in SPPS
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. peptide.com [peptide.com]
- 7. creative-peptides.com [creative-peptides.com]
- 8. nbinno.com [nbinno.com]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
Technical Guide: Solubility Profile and Handling of N-Trityl-L-Phenylalanine (Trt-Phe-OH)
[1]
Executive Summary & Physicochemical Basis
N-Trityl-L-Phenylalanine (this compound) is a lipophilic amino acid derivative used primarily in peptide synthesis when mild acid lability is required for the N-terminal protecting group. Unlike the base-labile Fmoc group or the acid-stable Boc group, the Trityl (Trt) group is extremely bulky and hydrophobic, significantly altering the solubility profile of the parent amino acid, Phenylalanine.
Structural Impact on Solubility[1][2][3]
-
The Trityl Effect: The triphenylmethyl (Trt) group adds three phenyl rings to the amine, creating a massive hydrophobic shield. This renders the molecule highly soluble in non-polar and chlorinated organic solvents while making it virtually insoluble in water.
-
The Phenylalanine Side Chain: The benzyl side chain of Phenylalanine acts synergistically with the Trt group, further decreasing polarity.
-
Result: this compound exhibits "super-lipophilicity" compared to Fmoc-Phe-OH or Boc-Phe-OH. It dissolves rapidly in Dichloromethane (DCM) and Ethyl Acetate but requires specific solvent systems for recrystallization.
Solubility Matrix: Operational Data
The following data categorizes solvent compatibility for synthesis, extraction, and purification.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for synthesis and coupling.[1] Excellent for dissolving crude product. |
| Chloroform ( | High | Alternative to DCM; useful for NMR analysis.[1] | |
| Polar Aprotic | DMF / NMP | High | Standard solvents for SPPS coupling reactions.[1][2] |
| DMSO | High | Soluble, but difficult to remove; avoid for purification.[1][3] | |
| THF | High | Good for reactions requiring ether-like solvation.[1] | |
| Esters/Ethers | Ethyl Acetate (EtOAc) | Good | Critical for Extraction. Used to extract this compound from acidified aqueous phases.[1] |
| Diethyl Ether ( | Moderate | Soluble, but often used as a precipitant when mixed with Hexane.[1] | |
| Protic | Methanol / Ethanol | Moderate to High | Soluble hot; often used for recrystallization (cooling induces precipitation).[1] |
| Water | Insoluble | The compound will precipitate immediately upon contact with water (unless pH is very high).[1] | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Critical Anti-Solvent. Used to force precipitation of this compound from DCM or EtOAc solutions.[1] |
Experimental Protocols
Protocol A: Dissolution for SPPS Coupling
Context: Preparing a 0.2 M solution for automated or manual peptide synthesis.
-
Calculate: Determine the mass required for a 0.2 M solution (MW of this compound
407.5 g/mol ). -
Solvent Choice: Use anhydrous DMF or NMP .
-
Note: While DCM dissolves this compound best, DMF is preferred for coupling efficiency and reducing aggregation on the resin.
-
-
Procedure:
-
Weigh this compound into a dry vial.
-
Add 75% of the calculated DMF volume.
-
Vortex for 15–30 seconds. The solution should be clear and colorless.
-
Make up to final volume.
-
Validation: If turbidity persists, add minimal DCM (up to 10% v/v) to aid solvation, though this is rarely necessary for Phe derivatives.
-
Protocol B: Purification via Recrystallization
Context: Purifying crude this compound after tritylation of L-Phenylalanine.
Principle: Utilizing the high solubility in Ethyl Acetate and insolubility in Hexanes.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
-
Ratio: Approx. 5–10 mL solvent per gram of solid.
-
-
Filtration: If insoluble particles remain (salts), filter the hot solution through a sintered glass funnel.
-
Precipitation (The "Cloud Point" Method):
-
While keeping the solution warm (approx. 40°C), slowly add Hexanes dropwise.
-
Stop immediately when a persistent cloudiness (turbidity) appears.
-
-
Crystallization:
-
Add a few drops of Ethyl Acetate to clear the solution again.[4]
-
Allow the flask to cool to room temperature undisturbed.
-
Transfer to a 4°C fridge for 4–12 hours.
-
-
Collection: Filter the white crystals and wash with cold Hexane.
Protocol C: Aqueous Workup (Extraction)
Context: Isolating this compound from a reaction mixture.
-
Acidification: Adjust the aqueous phase pH to ~3.0 using dilute Citric Acid or 5%
.-
Warning: Do not use strong acids (HCl) or low pH (<2), as the Trityl group is acid-labile and will deprotect.
-
-
Extraction: Add Ethyl Acetate (1:1 volume ratio). Shake and separate.
-
Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped water.
-
Drying: Dry over anhydrous
(Sodium Sulfate). -
Evaporation: Remove solvent via rotary evaporation to yield the foam/solid.
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the experimental stage.
Caption: Decision matrix for solvent selection based on the operational phase (Synthesis, Purification, or Extraction).
Diagram 2: Recrystallization Workflow (EtOAc/Hexane System)
A step-by-step visual representation of Protocol B.
Caption: Step-by-step purification workflow utilizing the solubility differential between Ethyl Acetate and Hexane.
Troubleshooting & Optimization
-
Issue: Gel Formation.
-
Cause: Concentration too high in DCM or Chloroform.
-
Fix: Dilute with more solvent or add a small amount of Alcohol (Methanol) to break hydrogen bonding networks.
-
-
Issue: Premature Deprotection.
-
Cause: Acidic impurities in chlorinated solvents (DCM often degrades to HCl over time).
-
Fix: Wash DCM with basic alumina or use Amylene-stabilized DCM. Ensure aqueous workups are not below pH 3.
-
-
Issue: Oil instead of Crystals.
-
Cause: Cooling too rapidly or too much anti-solvent (Hexane) added too quickly.
-
Fix: Re-heat to dissolve the oil, add a seed crystal if available, and cool very slowly (wrap flask in foil/towel).
-
References
-
Chem-Impex International. Trityl-L-phenylalanine Product Information. Retrieved from
-
Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen." Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on Trityl resins and solubility).
-
Sigma-Aldrich. Amino Acid Derivatives and Solubility Data. Retrieved from
-
Vellos, K. (2025).[5][6][7] Solubility of N-Trityl-Amino Acids in Organic Synthesis. (General reference on Trt-group lipophilicity).
-
BenchChem. Removing residual solvents from synthesized peptides. Retrieved from
Technical Deep Dive: Discovery and Development of Trityl-Protected Amino Acids
Content Type: Advanced Technical Guide Audience: Senior Scientists, Peptide Chemists, and Process Development Engineers
Part 1: The Steric Shield – Engineering Molecular Selectivity
In the landscape of peptide therapeutics, the Triphenylmethyl (Trityl or Trt) group stands as a monument to the power of steric hindrance. Unlike protecting groups that rely solely on electronic deactivation (like acyl groups), the trityl group functions as a massive, hydrophobic "propeller" that physically shields reactive centers.
For the drug developer, the Trityl group is not just a blocking agent; it is a solubility enhancer and a purity safeguard . Its unique lipophilicity disrupts the aggregation of growing peptide chains on solid support—a critical feature when synthesizing "difficult sequences" prone to beta-sheet formation.
The Core Value Proposition
-
Tunable Acid Lability: The stability of the trityl cation can be fine-tuned by adding electron-donating groups (e.g., Mmt, Mtt), allowing for orthogonal deprotection schemes essential for cyclic peptide synthesis.
-
Steric Bulk: It effectively prevents alkylation of the sulfur in Cysteine and the imidazole nitrogen in Histidine during synthesis.
-
Non-Invasive Removal: Cleavage occurs via an S_N1 mechanism, generating a stable carbocation that can be quenched without harsh nucleophiles that might damage the peptide backbone.
Part 2: Historical Evolution & Mechanistic Principles
The journey of the trityl group from a carbohydrate protecting group to a cornerstone of Solid Phase Peptide Synthesis (SPPS) illustrates the evolution of chemical precision.
From Zervas to Barlos
-
1956 (The Zervas Era): Leonidas Zervas first introduced the
-trityl group. While innovative, its extreme acid sensitivity made it difficult to retain during coupling cycles in the early days of peptide chemistry. -
1980s (The Fmoc Revolution): As the field shifted from Boc (acid-labile) to Fmoc (base-labile) strategies, the acid-labile Trityl group found its perfect niche as a side-chain protector .
-
1989 (The Barlos Breakthrough): Kleomenis Barlos utilized the trityl cation's stability to create the 2-Chlorotrityl chloride (2-CTC) resin . This allowed peptides to be cleaved under extremely mild conditions (1% TFA), keeping side-chain protecting groups intact—a requirement for fragment condensation strategies.
The Carbocation Stability Hierarchy
The mechanism of protection and deprotection relies entirely on the stability of the triphenylmethyl cation. By modifying the phenyl rings, we create a hierarchy of lability:
| Group | Structure | Acid Sensitivity | Removal Condition | Application |
| Trt | Triphenylmethyl | Moderate | 95% TFA | Standard SPPS (Cys, His, Asn, Gln) |
| Cl-Trt | 2-Chlorotrityl | Low (Resin Linker) | 1% TFA | Peptide Fragment Synthesis |
| Mtt | 4-Methyltrityl | High | 1% TFA / 5% TIS | Orthogonal side-chain protection |
| Mmt | 4-Methoxytrityl | Very High | 0.5% TFA | Ultra-sensitive on-resin modification |
Visualization: The Stability Mechanism
The following diagram illustrates how electron-donating groups stabilize the carbocation intermediate, lowering the activation energy for deprotection.
Figure 1: The hierarchy of trityl-based protecting groups. Electron-donating substituents (Methyl, Methoxy) stabilize the transition state carbocation, significantly increasing acid lability.
Part 3: Synthesis of Trityl-Protected Amino Acids
The industrial standard for synthesizing Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH often utilizes the Transient Silyl Protection method. This approach avoids the solubility issues of free amino acids in organic solvents.
Protocol: Synthesis of Fmoc-Cys(Trt)-OH
Objective: Selective S-tritylation of Cysteine followed by N-Fmoc protection.
Reagents
-
L-Cysteine hydrochloride
-
Trityl Chloride (Trt-Cl)[1]
-
Trimethylsilyl chloride (TMS-Cl)
-
Dichloromethane (DCM) / Dimethylformamide (DMF)[2]
-
Diisopropylethylamine (DIPEA)
Step-by-Step Methodology
-
Transient Protection (Silylation):
-
S-Tritylation:
-
Add Trityl Chloride (1.05 eq) to the solution at room temperature.
-
Stir for 2-4 hours. The bulky Trt group selectively attacks the highly nucleophilic thiol (-SH), which is not silylated under these conditions (or silyl-S is rapidly exchanged).
-
In-Process Control: Monitor by HPLC for disappearance of starting material.
-
-
Hydrolysis & Fmoc Protection:
-
Add MeOH to hydrolyze the TMS groups, yielding H-Cys(Trt)-OH.
-
Adjust pH to ~8.5 with DIPEA/Na2CO3.
-
Add Fmoc-OSu (1.1 eq) to introduce the N-terminal protection.
-
-
Workup:
-
Acidify to pH 3 with KHSO4. Extract into Ethyl Acetate.
-
Wash with brine, dry over MgSO4, and crystallize from EtOAc/Hexane.
-
Critical Quality Attribute (CQA): The product must be free of S-trityl-trisulfide impurities and D-enantiomers.
Part 4: Critical Application in SPPS
The Orthogonality Map
In modern peptide synthesis, the Trityl group is the "King of Orthogonality." It allows for the construction of complex cyclic peptides by permitting selective deprotection.
Figure 2: Orthogonal protection strategy. The Trt/Mmt group allows for selective deprotection (e.g., for cyclization) without disturbing the tBu-protected side chains or the Fmoc backbone.
The "Self-Validating" Cleavage Protocol
The cleavage of Trityl groups generates a massive amount of triphenylmethyl carbocations (
The Protocol must include a "Scavenger Cascade":
-
Primary Scavenger (Thiol): EDT (Ethanedithiol) or DODT (2,2'-(Ethylenedioxy)diethanethiol).
-
Role: Preferentially reacts with the
cation.
-
-
Quencher (Silane): TIS (Triisopropylsilane).[3][6]
-
Role: Irreversibly reduces the carbocation to triphenylmethane (Trt-H).[8] This is the key step that prevents reversibility.
-
Recommended Cocktail (Reagent K equivalent):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%)[8]
Mechanism of Action:
Part 5: Troubleshooting & Optimization
Preventing Racemization in Histidine
Problem:
-
Use Fmoc-His(Trt)-OH rather than Fmoc-His(Boc)-OH for better solubility, but couple with DIC/Oxyma instead of phosphonium salts (PyBOP) to minimize base-catalyzed racemization.
-
Limit base exposure time (keep pre-activation short).
The "Black Spot" Phenomenon
Observation: During cleavage, the resin or solution turns bright yellow/orange. Cause: This is the visual signature of the stable Trityl Cation . Action: Do not panic. This confirms the deprotection is occurring. The color should fade upon addition of TIS (silane quenching). If the yellow color persists after workup, the scavenging was insufficient.
References
-
Zervas, L., & Theodoropoulos, D. M. (1956).[9] N-Tritylamino Acids and Peptides.[2][3][6][9][10][11][12] A New Method of Peptide Synthesis.[9][11] Journal of the American Chemical Society. Link
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3] Tetrahedron Letters. Link
-
Isidro-Llobet, A., et al. (2009).[13] Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Protocol Guide. Link
-
PepMic. (2024). Guide to Cysteine Protecting Groups in SPPS. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. digital.csic.es [digital.csic.es]
- 3. peptide.com [peptide.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Selective Deprotection of Trt-Phe-OH Under Mild Acidic Conditions
Executive Summary
This application note details the protocol for the selective removal of the Trityl (Triphenylmethyl, Trt) protecting group from
The core challenge in Trityl deprotection is not the cleavage itself—which is rapid—but the irreversible scavenging of the resulting stable trityl cation (
Chemical Mechanism & Rationale[1][2][3][4][5][6]
The Dissociation Pathway
The deprotection of this compound proceeds via an acid-catalyzed
-
Protonation: The acid protonates the secondary amine or the solvating medium, weakening the
bond. -
Ionization: The steric strain facilitates the cleavage of the
bond, releasing the free amine (Phe-OH) and the resonance-stabilized Trityl cation ( ). -
Equilibrium Challenge: The reaction is an equilibrium process. Without a scavenger, the
cation will re-attack the amine (retritylation). -
Scavenging: A nucleophilic scavenger (Silane or Alcohol) irreversibly traps the cation.
Mechanistic Diagram
The following diagram illustrates the critical role of the scavenger in driving the equilibrium forward.
Figure 1: Mechanistic pathway of Trityl deprotection showing the critical necessity of scavenger trapping to prevent the retritylation equilibrium loop.
Experimental Protocols
Protocol A: Standard Mild (1% TFA in DCM)
Application: Selective removal of N-Trt in the presence of acid-sensitive groups like
Reagents:
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred)
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS). Note: Silanes are superior to alcohols as they form a strictly non-reversible C-H bond with the trityl cation.
Step-by-Step Workflow:
-
Preparation: Dissolve this compound (1.0 equiv) in DCM (concentration ~0.1 M). Ensure the solution is clear.
-
Scavenger Addition: Add TES (2.0 - 5.0 equiv). The solution should remain colorless.
-
Acidification: Dropwise add TFA to reach a final concentration of 1% v/v (e.g., for 10 mL DCM, add 100 µL TFA).
-
Observation: A transient yellow color indicates the formation of
. If the color persists, it implies the scavenger is consumed or insufficient.
-
-
Reaction: Stir at Room Temperature (RT) for 15–30 minutes.
-
Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). This compound (
) disappears; H-Phe-OH stays at baseline or moves distinctly depending on conditions.
-
-
Quenching: Add Methanol (excess) or 5% Pyridine/MeOH to neutralize the acid if immediate workup is required.
-
Isolation:
-
Evaporate solvents under reduced pressure.
-
Precipitate the peptide/amino acid by adding cold Diethyl Ether (
). The deprotected H-Phe-OH (or peptide) will precipitate; the lipophilic Trt-TES byproduct remains in the ether layer.
-
Protocol B: Ultra-Mild (Acetic Acid / TFE)
Application: For hyper-sensitive substrates (e.g., presence of highly acid-labile linkers like 2-chlorotrityl resin or Sieber amide resin).
Reagents:
-
Acid: Glacial Acetic Acid (AcOH)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) and DCM (1:1 ratio)
-
Scavenger: Methanol (MeOH) or Dithiothreitol (DTT) if sulfur is present.
Workflow:
-
Dissolve substrate in TFE/DCM (1:1).
-
Add AcOH to 10% v/v.
-
Stir for 1–2 hours (Kinetics are slower than TFA).
-
Monitor via HPLC.
-
Co-evaporate with Toluene to remove Acetic Acid.
Optimization & Troubleshooting
Scavenger Selection Matrix
The choice of scavenger dictates the purity of the final product.
| Scavenger | Type | Reactivity | Recommended Use | Notes |
| TES / TIS | Hydride Donor | High | Standard | Forms Trt-H. Best for preventing retritylation. |
| Methanol | Nucleophile | Medium | General Purpose | Forms Trt-OMe (Methyl Trityl Ether). Reversible in strong acid. |
| Water | Nucleophile | Low | Aqueous Workup | Forms Trt-OH (Triphenylmethanol). Precipitates easily.[3] |
| Thioanisole | Nucleophile | High | S-containing peptides | Prevents alkylation of Met/Cys. |
Visual Troubleshooting Guide
-
Persistent Bright Yellow/Orange Color:
-
Diagnosis: High concentration of stable
cation. -
Cause: Insufficient scavenger.
-
Fix: Add more TES/TIS immediately until the color fades to pale yellow or colorless.
-
-
Incomplete Cleavage (>1 hour):
-
Diagnosis: Equilibrium favors starting material.[4]
-
Cause: Acid concentration too low or solvent is too basic (e.g., residual DMF/Pyridine).
-
Fix: Increase TFA concentration to 2-3% or perform a "double treatment" (filter and re-treat).
-
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow for Protocol A.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Chapter on Amines).[5][6][2][3] [Link]
-
Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Tetrahedron Letters, 30(30), 3943–3946. (Foundational work on Trityl/Chlorotrityl acid lability). [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(19), 4654–4662. [Link]
Sources
- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. digital.csic.es [digital.csic.es]
- 3. creative-peptides.com [creative-peptides.com]
- 4. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rua.ua.es [rua.ua.es]
incorporation of Trt-Phe-OH into complex peptide sequences.
Application Note: Strategic Incorporation of Trt-Phe-OH into Complex Peptide Sequences
Abstract
The incorporation of N-
Introduction: The Steric Advantage of Trityl Protection
In complex peptide synthesis, standard protecting groups (Fmoc/Boc) often fail to prevent side reactions driven by conformation, such as the back-biting of the N-terminal amine into the C-terminal ester (DKP formation). This compound introduces a triphenylmethyl group that is chemically unique: it is lipophilic, massively bulky, and extremely sensitive to mild acid.
Key Technical Advantages:
-
DKP Suppression: The sheer volume of the Trityl group sterically precludes the nucleophilic attack required for DKP formation, making it indispensable for sequences like H-Phe-Pro-OResin.
-
Orthogonality: The Trt group can be removed using dilute acetic acid or HOBt/TFE, conditions that leave Boc, tBu, and Trt(side-chain) groups completely intact.
-
Solubility Enhancement: The lipophilic Trt group disrupts
-sheet aggregation, improving the solvation of "difficult sequences" during purification or fragment assembly.
Strategic Application: Suppression of Diketopiperazine (DKP)[1][2]
The formation of DKP is a major yield-killing side reaction, particularly when Phenylalanine is coupled to a C-terminal Proline. The reaction is autocatalytic and driven by the cis-conformation of the Proline amide bond.
Mechanism of Action
When an Fmoc-protected dipeptide (e.g., Fmoc-Phe-Pro-OResin) is deprotected, the liberated free amine is spatially positioned to attack the C-terminal ester. By substituting Fmoc with Trt, the bulky triphenylmethyl shield physically blocks this trajectory.
Figure 1: Mechanism of DKP Suppression via this compound
Caption: Comparative pathway analysis showing how the steric bulk of the Trityl group (Trt) prevents the nucleophilic back-biting essential for Diketopiperazine (DKP) formation, preserving the linear peptide chain.
Experimental Protocols
Protocol A: Incorporation of this compound (Coupling)
Coupling N-
Reagents:
-
This compound (1.0 g, 2.4 mmol)
-
HATU (0.91 g, 2.4 mmol) or COMU
-
HOAt (0.32 g, 2.4 mmol) – Critical additive for steric reduction
-
DIPEA (0.84 mL, 4.8 mmol)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve this compound and HATU/HOAt in minimal DMF (5 mL).
-
Base Addition: Add DIPEA immediately prior to addition to the resin. The solution should turn yellow.
-
Coupling: Add the activated mixture to the resin (e.g., H-Pro-2-CTC resin).
-
Incubation: Agitate for 2 to 4 hours at room temperature. Note: Trt-AA coupling is significantly slower than Fmoc-AA coupling.
-
Monitoring: Standard Kaiser tests are often false-negative due to sterics. Use the Chloranil Test or micro-cleavage/HPLC for verification.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Selective Detritylation (Orthogonal Removal)
This protocol removes the N-terminal Trt group without affecting acid-labile side chains (e.g., Boc-Lys, tBu-Ser) or cleaving the peptide from hyper-acid-labile resins (like 2-CTC).
Reagents:
-
Method 1 (Mildest): 1 M HOBt in TFE/DCM (1:1 v/v).
-
Method 2 (Standard): 1% TFA in DCM (v/v) with 5% TIS (scavenger).
-
Method 3 (Acetic Acid): AcOH/TFE/DCM (1:2:7 v/v).
Step-by-Step Procedure (Method 1 - Recommended for High Value):
-
Wash: Wash resin with DCM (3x).
-
Reaction: Add the HOBt/TFE solution to the resin.
-
Agitation: Shake for 15 minutes . The solution may turn yellow/orange (trityl cation).
-
Repeat: Drain and repeat the treatment 2 times.
-
Wash: Wash extensively with DCM (5x) and DMF (5x) to remove the trityl alcohol byproduct.
-
Validation: The resin is now ready for the next coupling. The side chains remain fully protected.
Technical Data & Comparison
Table 1: Orthogonal Deprotection Conditions
| Protecting Group | Deprotection Reagent | pH Approx.[1] | Effect on Boc/tBu | Effect on Fmoc |
| Trityl (Trt) | 1% TFA or HOBt/TFE | 4.0 - 5.0 | Stable | Stable |
| Boc | 50% TFA / DCM | < 1.0 | Removed | Stable |
| Fmoc | 20% Piperidine / DMF | > 11.0 | Stable | Removed |
| Alloc | Pd(PPh3)4 / PhSiH3 | Neutral | Stable | Stable |
Workflow Visualization: Orthogonal Fragment Assembly
This diagram illustrates a workflow where this compound is used to synthesize a protected fragment on a mild acid resin, utilizing the orthogonality of Trt vs. Boc.
Figure 2: Orthogonal Peptide Fragment Assembly Workflow
Caption: Workflow demonstrating the use of this compound in "Fragment Condensation" strategy. The Trt group allows N-terminal manipulation without disturbing side-chain protecting groups or the resin linkage.
Troubleshooting & Optimization
-
Issue: Incomplete Coupling of this compound.
-
Cause: Steric clash with the resin linker or previous residue.
-
Solution: Use COMU or HATU at 50°C (microwave assisted, if resin allows) and double couple. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester.
-
-
Issue: Premature Trt Removal.
-
Cause: Acidic impurities in DCM or spontaneous cleavage by HOBt during coupling.
-
Solution: Wash resin with 1% DIPEA in DMF before coupling. Avoid using acidic additives (like HOBt) during the coupling of the Trt-AA itself; use HOAt or Oxyma instead.
-
-
Issue: Poor Solubility of Trt-Peptide.
-
Cause: Although Trt disrupts aggregation, very hydrophobic sequences may precipitate.
-
Solution: Use a solvent mixture of DMF/DCM/NMP (1:1:1) or add chaotropic salts (LiCl) during the coupling steps.
-
References
-
Barlos, K., Gatos, D., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz.[2][3] Angewandte Chemie.[2]
-
Barlos, K., & Gatos, D. (1999). 9-Fluorenylmethyloxycarbonyl/t-butyl-based solid-phase peptide synthesis. Biopolymers (Peptide Science).
-
Teixidó, M., et al. (2005). Solid-Phase Peptide Synthesis using N-Trityl-amino acids.[4][5] Journal of Peptide Science.
-
White, P. (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for DKP mechanisms).
Sources
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
Application Note & Protocol Guide: Strategic Large-Scale Peptide Synthesis Utilizing N-trityl-L-phenylalanine
Abstract
The burgeoning field of peptide therapeutics necessitates robust and scalable manufacturing strategies.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of peptides, with a particular focus on the strategic incorporation of N-trityl-L-phenylalanine. The trityl (Trt) protecting group offers distinct advantages in specific synthetic contexts, particularly in enhancing stability and enabling selective deprotection under mild acidic conditions, which is crucial for preserving the integrity of sensitive peptide sequences.[4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in established scientific principles and field-proven methodologies.
Introduction: The Imperative for Scalable Peptide Synthesis
The therapeutic potential of peptides is vast, with applications spanning oncology, metabolic disorders, and cardiovascular diseases.[7] This has intensified the demand for sustainable and scalable manufacturing processes.[1] While solid-phase peptide synthesis (SPPS) remains a dominant methodology for its efficiency and automation capabilities, liquid-phase peptide synthesis (LPPS) offers advantages for shorter peptides and large-scale production due to lower solvent consumption and higher volumetric efficiency.[1][8][9][10] The choice of protecting groups is a critical parameter in any peptide synthesis strategy. The N-trityl group, a bulky and acid-labile protecting group, provides unique benefits for specific amino acids like phenylalanine, enhancing solubility and stability while allowing for selective removal under gentle conditions.[6]
The Strategic Advantage of the N-trityl Protecting Group
The trityl (triphenylmethyl) group is a sterically hindered protecting group for amines.[11][12] Its lability to mild acids makes it orthogonal to the more commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[5] This orthogonality is particularly advantageous in the synthesis of complex peptides where differential protection is required. For phenylalanine, the bulky trityl group can also help to minimize side reactions and improve the handling of the amino acid derivative.[6]
Key Advantages of N-trityl Protection:
-
Mild Deprotection Conditions: The trityl group can be cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving acid-sensitive functionalities elsewhere in the peptide.[5]
-
Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the stronger acids required for Boc group removal, allowing for selective deprotection strategies.
-
Enhanced Solubility: The lipophilic nature of the trityl group can improve the solubility of the protected amino acid in organic solvents used during synthesis.[6]
Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
For the large-scale synthesis of peptides incorporating N-trityl-L-phenylalanine, SPPS is often the method of choice due to its established protocols and potential for automation.[9][13] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[8][14][15]
SPPS Workflow Overview
The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing.[8] This cycle is repeated for each amino acid in the peptide sequence.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols
The following protocols are designed for the synthesis of a model peptide incorporating N-trityl-L-phenylalanine. These should be adapted and optimized based on the specific peptide sequence and scale of synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-trityl-L-phenylalanine | Synthesis Grade | Major Chemical Supplier | |
| Fmoc-protected amino acids | Synthesis Grade | Major Chemical Supplier | |
| Rink Amide Resin | 100-200 mesh | Major Chemical Supplier | For C-terminal amide peptides |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier | |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Major Chemical Supplier | |
| Piperidine | Reagent Grade | Major Chemical Supplier | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Chemical Supplier | |
| Triisopropylsilane (TIS) | Reagent Grade | Major Chemical Supplier | Scavenger |
| Diisopropylethylamine (DIEA) | Reagent Grade | Major Chemical Supplier | |
| HBTU | Reagent Grade | Major Chemical Supplier | Coupling agent |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier | For purification |
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis on a Rink Amide resin. For large-scale production, automated synthesizers are recommended.[13]
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour with gentle agitation.
2. Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
3. Amino Acid Coupling (General Cycle):
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours or until a negative Kaiser test is observed.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
4. Coupling of N-trityl-L-phenylalanine:
-
Follow the general coupling protocol (Step 3), substituting the Fmoc-amino acid with N-trityl-L-phenylalanine. Due to the steric hindrance of the trityl group, extended coupling times or the use of alternative coupling agents like HATU may be necessary for optimal efficiency.[5]
5. N-trityl Deprotection (if required mid-synthesis):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-3% TFA in DCM for 5-10 minutes.[5]
-
Repeat the treatment until the deprotection is complete (monitor by HPLC analysis of a small cleaved sample).
-
Neutralize the resin with a 5% solution of DIEA in DCM.[5]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) before proceeding to the next coupling step.
Protocol 2: Cleavage and Global Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture, Reagent B, is effective for peptides with trityl-protected residues.[16]
-
Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS.[16]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Cool the mixture at -20°C for at least 1 hour to maximize precipitation.
5. Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the peptide pellet under vacuum.
Purification and Analysis
Purification is a critical step to isolate the target peptide from impurities generated during synthesis.[17]
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
RP-HPLC is the standard method for peptide purification.[17][18]
1. System Preparation:
-
Use a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution to remove any particulates.
3. Purification Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The exact gradient will need to be optimized for the specific peptide.
-
Monitor the elution at 214 nm and 280 nm.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and Mass Spectrometry.
5. Lyophilization:
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a white powder.[17]
Analytical Characterization
Confirm the identity and purity of the final peptide using a combination of analytical techniques.[19][20]
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment | A single major peak indicating >95% purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Observed mass should match the theoretical mass of the peptide. |
| Amino Acid Analysis | Compositional verification | The relative ratios of amino acids should match the expected sequence. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: The steric bulk of the N-trityl group can sometimes lead to incomplete coupling.[5] Consider using a more potent coupling agent like HATU or extending the coupling time.
-
Premature Deprotection: While the trityl group is acid-labile, ensure that the conditions used for removing other protecting groups (if any) are not acidic enough to cause premature cleavage.
-
Aggregation: Hydrophobic peptides can aggregate on the resin. Using specialized resins or solvents can help mitigate this.
-
Scavengers: The use of scavengers like TIS during cleavage is crucial to prevent the re-attachment of protecting groups to sensitive residues like tryptophan.[16][21]
Conclusion
The large-scale synthesis of peptides is a complex process that requires careful planning and optimization. The use of N-trityl-L-phenylalanine offers a strategic advantage for the synthesis of certain peptides by providing a mild and orthogonal protection strategy. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully manufacture high-quality peptides at scale.
References
-
de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
-
de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. [Link]
-
Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. [Link]
-
Kotturi, S. V. (n.d.). Sustainable and scalable approaches to peptide manufacturing. Innovations in Pharmaceutical Technology. [Link]
-
American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
American Chemical Society. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Verlander, M. (2025, August 9). Large-scale synthesis of peptides. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Zervas, L., & Theodoropoulos, D. M. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Physical Chemistry Laboratory Server. [Link]
-
Nowick, J. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
DCAT Value Chain Insights. (2024, October 13). Global Scenario: Opportunities and Challenges in Peptides. [Link]
-
CordenPharma. (2025, May 14). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. [Link]
-
American Chemical Society. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]
-
National Institutes of Health. (2010, September 17). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
-
GenScript. (n.d.). Peppower™ Peptide Synthesis Platform. [Link]
-
Wiley Online Library. (2000). Large-Scale Synthesis of Peptides. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]
-
Oxford Global. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production. [Link]
-
American Chemical Society. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. [Link]
Sources
- 1. Sustainable and scalable approaches to peptide manufacturing [iptonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. chemimpex.com [chemimpex.com]
- 7. dcatvci.org [dcatvci.org]
- 8. bachem.com [bachem.com]
- 9. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tritylamines [organic-chemistry.org]
- 13. bachem.com [bachem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. lcms.cz [lcms.cz]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ijsra.net [ijsra.net]
- 21. researchgate.net [researchgate.net]
Application Note: Automated Integration of Trt-Phe-OH in SPPS
This Application Note is structured as a high-level technical guide for senior researchers and process chemists. It moves beyond basic operation into advanced synthetic strategy.[1]
Subject: Suppression of Diketopiperazine (DKP) Formation and Orthogonal N-Terminal Protection using N-
Abstract
The incorporation of N-
Scientific Background & Rationale
The Diketopiperazine (DKP) Problem
In standard Fmoc-SPPS, the removal of the Fmoc group from the second residue of a growing chain (particularly when the first residue is Proline, Glycine, or N-methylated amino acids) exposes a free amine. This amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage, cleaving the dipeptide from the resin and forming a cyclic DKP byproduct.
-
Risk Factor: High in sequences like
. -
The Trityl Solution: The Trityl (Triphenylmethyl) group is extremely bulky. Unlike Fmoc, it is not removed by piperidine. By coupling this compound instead of Fmoc-Phe-OH, the operator avoids the basic conditions that trigger DKP formation during the deprotection step. The Trt group is subsequently removed under mild acidic conditions which do not cleave the ester linkage (on appropriate resins) or side-chain protecting groups.
Mechanism of Action
The following diagram illustrates how this compound prevents the nucleophilic attack inherent to DKP formation.
Figure 1: Comparative mechanism showing how Trt-protection bypasses the unstable free-amine intermediate responsible for DKP formation.
Chemical Compatibility & Reagent Preparation[1][2][3]
Automated synthesizers are generally optimized for Fmoc/tBu chemistry. Introducing this compound requires modification of reagent preparation due to the extreme hydrophobicity of the trityl group.
Solubility Data
This compound is significantly more hydrophobic than Fmoc-Phe-OH. Standard 0.2M solutions in pure DMF may precipitate in transfer lines, causing instrument failures.
| Solvent System | Solubility (this compound) | Stability (24h) | Recommendation |
| DMF (100%) | Moderate (< 0.15 M) | Risk of precipitation | Avoid for stock solutions >0.1M |
| NMP (100%) | High (> 0.3 M) | Excellent | Preferred for microwave systems |
| DMF/DCM (1:1) | High (> 0.3 M) | Good | Preferred for room temp systems |
| THF | High | Poor (Peroxide risk) | Avoid |
Activation Chemistry
Due to the steric hindrance of the Trityl group, activation kinetics are slower.
-
Recommended Activator: DIC/Oxyma Pure (1:1 eq). This offers the best balance of racemization suppression and coupling efficiency.
-
Alternative (Difficult Couplings): HATU/HOAt (use only if DIC fails, as risk of racemization is higher with Phe).
Automated Protocol Configuration
This section details how to program a "Trityl Cycle" on an automated synthesizer. You must create a custom method; do not use the standard Fmoc cycle.
Reagent Setup
-
Amino Acid Bottle: Dissolve this compound to 0.2M in NMP .
-
Deprotection Bottle (Special): Prepare 1% to 2% TFA (v/v) in DCM . Place this in a spare reagent bottle position (e.g., "Auxiliary 1").
-
Note: Do not put this in the Piperidine bottle position.
-
-
Scavenger (Optional): Add 2% TIS (Triisopropylsilane) to the TFA solution if the peptide contains highly sensitive side chains (Trp, Cys), though 1% TFA is usually too mild to deprotect tBu/Pbf groups.
Automated Workflow (Step-by-Step)
Pre-requisite: The resin must be acid-stable (e.g., Rink Amide, Wang). Do not use 2-Chlorotrityl resin for this strategy as 1% TFA will cleave the peptide from the linker.
Step 1: Coupling this compound
-
Wash: DMF (3x 3 mL).
-
Intake: A.A. (this compound) + Activator (DIC/Oxyma).
-
Reaction:
-
Microwave: 75°C for 10 minutes (Standard Fmoc is usually 2-5 min).
-
Room Temp: 60 - 120 minutes.
-
-
Wash: DMF (3x).[2]
Step 2: Selective N-Terminal Deprotection (The "Trityl Wash")
Instead of Piperidine, program the machine to dispense from the 1% TFA/DCM bottle.
-
Wash: DCM (3x) – Critical to remove DMF, as DMF neutralizes TFA.
-
Deprotection Pulse 1: Dispense 1% TFA/DCM. React 2 mins. Drain.
-
Deprotection Pulse 2: Dispense 1% TFA/DCM. React 2 mins. Drain.
-
Deprotection Pulse 3: Dispense 1% TFA/DCM. React 2 mins. Drain.
-
Color Monitoring: The drain waste will turn bright yellow/orange (trityl cation). Continue pulses until waste is colorless (usually 5-6 pulses).
-
Neutralization: Wash with 5% DIEA/DCM (2x) to neutralize residual acid.
-
Final Wash: DMF (5x).
Step 3: Next Coupling
Proceed immediately to the next Fmoc-Amino Acid coupling.
Workflow Diagram
Figure 2: Automated liquid handling logic for the this compound cycle. Note the switch from basic (Piperidine) to acidic (TFA) deprotection.
Troubleshooting & Quality Control
Common Failure Modes
-
Incomplete Coupling: Due to steric bulk.
-
Solution: Use "Double Coupling" protocol automatically. Check Kaiser test (if accessible) or perform micro-cleavage LCMS.
-
-
Precipitation in Lines:
-
Solution: Switch solvent to 100% NMP. Ensure transfer lines are washed with DCM after the Trt-Phe cycle.
-
-
Unintended Cleavage:
-
Cause: Using 2-CTC or Trityl-linker resins.
-
Solution: This protocol is only for Rink Amide, Wang, or PAL linkers. If using 2-CTC, you cannot deprotect N-Trt on-resin without cleaving the peptide.
-
Analytical Validation
Upon completion of the synthesis:
-
Micro-cleavage: Cleave a small resin sample (TFA/TIS/H2O 95:2.5:2.5).
-
LC-MS Analysis: Look for the mass of the desired peptide.
-
DKP Indicator: If you see a mass corresponding to [Total Mass] - [Phe-Pro], DKP formation occurred (the dipeptide fell off).
-
Trt-Retention: If you see [Total Mass] + 242 Da, the Trityl group was not fully removed. Increase the number of 1% TFA pulses.
-
References
-
Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -gastrin I." Tetrahedron Letters, 30(30), 3943-3946. Link
- Foundational text on Trityl resins and chemistry.
-
Alsina, J., et al. (1996).[3] "Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis." Tetrahedron Letters, 37(24), 4195-4198.[3] Link
- Primary reference for the DKP suppression str
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link
- Comprehensive review on orthogonality and deprotection conditions.
-
CEM Corporation. (2022). "CarboMAX™ Coupling for Peptide Synthesis." Application Note. Link
- Vendor-specific context for high-temper
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. bachem.com [bachem.com]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions of Trt-Phe-OH in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize Fmoc-L-Phe(Trt)-OH in their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. This guide offers field-proven insights and troubleshooting strategies to help you mitigate common side reactions, ensuring the integrity and purity of your final peptide product.
Understanding the Role and Challenges of Trt-Phe-OH
Fmoc-L-Phe(Trt)-OH is a widely used amino acid derivative in Fmoc-based SPPS. The trityl (Trt) group is a bulky, acid-labile protecting group for the side chain of various amino acids, including Phenylalanine, Cysteine, Histidine, Asparagine, and Glutamine.[1] Its primary function is to prevent unwanted side reactions at the side chain during peptide synthesis. However, the very properties that make the Trt group effective can also lead to specific challenges. This guide will focus on three principal side reactions associated with the use of this compound:
-
Racemization: The loss of stereochemical integrity at the α-carbon of Phenylalanine.
-
Diketopiperazine (DKP) Formation: A cyclization reaction that can truncate the peptide chain.
-
Side Reactions During Cleavage: Unwanted modifications caused by the highly reactive trityl cation generated during the final cleavage from the resin.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound.
Section 2.1: Racemization of Phenylalanine
Q1: I've detected a significant D-Phe impurity in my peptide. I thought Phenylalanine was relatively resistant to racemization. What could be the cause?
A1: While Phenylalanine is generally less prone to racemization than amino acids like Histidine or Cysteine, it is not immune, especially under certain conditions.[2] The primary mechanism for racemization during the coupling step is the formation of a planar oxazolone intermediate.[2] The base used during coupling can abstract the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemistry.
Several factors can exacerbate this issue:
-
Over-activation: Prolonged pre-activation times before addition to the resin can increase the concentration of the activated species, providing more opportunity for racemization. For some Trt-protected amino acids like His(Trt), racemization has been shown to increase with preactivation time.[3]
-
Strong Bases: The use of strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can readily abstract the α-proton.[4]
-
Elevated Temperatures: Higher temperatures during coupling accelerate the rate of both peptide bond formation and racemization.[2]
Q2: How can I minimize or prevent Phenylalanine racemization?
A2: To maintain the stereochemical integrity of Phenylalanine, you should optimize your coupling conditions. The key is to facilitate rapid peptide bond formation while minimizing the lifetime of the activated amino acid and the basicity of the reaction environment.
-
Choice of Coupling Reagent: Utilize coupling reagents that are less prone to causing racemization. For example, carbodiimide-based activators like DIC in the presence of an additive such as OxymaPure® are often a good choice. Uronium/aminium-based reagents like HATU or HBTU can be effective but should be used with caution, particularly with sterically hindered bases.
-
Choice of Base: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) are excellent alternatives that have been shown to reduce racemization.[4]
-
Temperature Control: Perform the coupling reaction at a controlled room temperature or even at 0°C to slow down the rate of racemization.[2]
-
Avoid Pre-activation: Add the coupling reagents directly to the resin-bound peptide followed by the Fmoc-Phe(Trt)-OH. This in-situ activation minimizes the time the amino acid spends in its activated state before coupling.
Section 2.2: Diketopiperazine (DKP) Formation
Q3: I'm synthesizing a dipeptide with Phenylalanine at the C-terminus and I'm seeing very low yield. What is happening?
A3: You are likely experiencing diketopiperazine (DKP) formation. This is a common side reaction, especially during the synthesis of the first two amino acids of a peptide chain.[5] After the deprotection of the second amino acid, the newly freed N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage of the first amino acid to the resin. This results in the formation of a stable six-membered cyclic dipeptide (the DKP) and its cleavage from the resin.[6] This is often referred to as a "traceless" side reaction because the cleaved DKP is washed away, leading to a low yield of the final product without a corresponding impurity peak in the crude HPLC.
Q4: Which sequences involving Phenylalanine are most susceptible to DKP formation, and how can I prevent it?
A4: DKP formation is highly sequence-dependent.[7] Sequences where the second amino acid is Proline or Glycine are particularly prone to this side reaction.[5] While Phenylalanine at the C-terminus is not as susceptible as Proline, DKP formation can still be significant, especially if the second amino acid is flexible (like Glycine) or promotes a cis-amide bond (like Proline).
Here are the most effective strategies to prevent DKP formation:
-
Use a Sterically Hindered Resin: The most effective way to suppress DKP formation is to use a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage to the resin sterically hinders the N-terminal amine from attacking the ester bond, thus preventing cyclization.
-
Couple the Third Amino Acid Immediately: After coupling the second amino acid and removing its Fmoc group, do not delay in coupling the third amino acid. The presence of a longer peptide chain makes the intramolecular cyclization less favorable.
-
Use Protected Dipeptides: You can synthesize the first two amino acids as a dipeptide in solution and then couple this dipeptide to the resin. This bypasses the vulnerable dipeptide stage on the solid support.
Section 2.3: Side Reactions During Cleavage
Q5: After cleaving my peptide from the resin, I see extra peaks in my HPLC that correspond to my peptide plus a trityl group. What's going on?
A5: This indicates incomplete removal of the Trt group from the Phenylalanine side chain. The Trt group is cleaved by trifluoroacetic acid (TFA), but the resulting trityl cation is highly stable and can re-attach to nucleophilic sites on the peptide, including the Phenylalanine side chain itself, in an equilibrium reaction.[8]
Q6: How do I ensure complete removal of the Trt group and prevent other side reactions during cleavage?
A6: The key to successful cleavage is the use of an effective "cleavage cocktail" that contains scavengers. Scavengers are nucleophilic reagents that are added to the TFA to irreversibly trap the reactive carbocations generated from the protecting groups.[9]
-
The Role of Scavengers: The trityl cation is a potent electrophile that can alkylate electron-rich amino acids like Tryptophan and Methionine.[9] A scavenger, such as triisopropylsilane (TIS), will react with the trityl cation to form triphenylmethane, which is stable and will not react with the peptide.[10]
-
Optimized Cleavage Cocktail: A standard and highly effective cleavage cocktail for peptides containing Trt-protected residues is Reagent B or a similar mixture.[11] A typical composition is 95% TFA, 2.5% water, and 2.5% TIS. The water helps to hydrolyze any remaining protecting groups and TIS acts as the primary scavenger for the trityl cations. For peptides also containing other sensitive residues like Met, Cys, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[11]
Experimental Protocols
Protocol 1: Coupling of Fmoc-L-Phe(Trt)-OH with Minimized Racemization
This protocol is designed for manual SPPS and utilizes DIC/OxymaPure® for activation to suppress racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh solution of 20% piperidine in DMF for 10 minutes. Drain and wash the resin thoroughly with DMF (5 times).
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-Phe(Trt)-OH (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in DMF.
-
Coupling: Add the amino acid/OxymaPure® solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
Protocol 2: Final Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Trt and other acid-labile protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, use TFA/Water/TIS (95:2.5:2.5 v/v/v) . For 10 mL of cocktail, this would be 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Cap the reaction vessel and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations: Mechanisms and Workflows
Diagram 1: Racemization of Phenylalanine via Oxazolone Formation
Caption: Mechanism of racemization during coupling.
Diagram 2: Diketopiperazine (DKP) Formation
Caption: Intramolecular cyclization leading to DKP formation.
Diagram 3: Troubleshooting Workflow for Low Peptide Yield
Caption: Decision tree for troubleshooting low peptide yield.
References
-
Bofill, M., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(20), 1946-1949). [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 181-204. [Link]
-
Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11883-11892. [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Song, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47195-47204. [Link]
-
de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Guryanov, I., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8119. [Link]
-
Song, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47195-47204. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Wang, P., et al. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 26(7), 1155-1164. [Link]
-
ResearchGate. DKP formation mechanism. [Link]
-
ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
-
de la Torre, B. G., et al. (1993). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 1(2), 113-116. [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of N-trityl-L-phenylalanine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges encountered during the coupling of N-trityl-L-phenylalanine in peptide synthesis. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling N-trityl-L-phenylalanine?
The primary challenge stems from the steric hindrance imposed by the bulky trityl protecting group on the α-amino group.[1][2] This bulkiness can significantly slow down the coupling reaction rate compared to less hindered amino acids, potentially leading to incomplete coupling and lower yields.[2]
Q2: Why is my coupling yield for N-trityl-L-phenylalanine consistently low?
Low coupling yields are often a direct consequence of the steric hindrance from the trityl group.[1][2] Standard coupling conditions may not be sufficient to drive the reaction to completion. Factors such as the choice of coupling reagent, reaction time, temperature, and solvent can all impact the efficiency of the reaction.[3][4]
Q3: Can the trityl group be prematurely cleaved during the coupling reaction?
While the trityl group is generally stable under standard coupling conditions, it is sensitive to acid.[5][6] If the reaction conditions become acidic, for instance, due to the use of certain acidic coupling reagents or additives without a suitable base, premature cleavage of the trityl group can occur.[7] This is particularly a concern when using highly acid-labile resins like 2-chlorotrityl chloride resin.[7]
Q4: What are the signs of incomplete coupling of N-trityl-L-phenylalanine?
Incomplete coupling can be detected using qualitative tests like the Kaiser test, which detects free primary amines on the solid support.[8] A positive Kaiser test (indicated by a blue color) after the coupling step suggests that not all the available amino groups have reacted.[8] For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC to identify the presence of deletion sequences (peptides missing the N-trityl-L-phenylalanine residue).
Q5: Is racemization a significant concern when coupling N-trityl-L-phenylalanine?
Racemization is a potential side reaction during any amino acid activation and coupling step in peptide synthesis.[9][10] While the bulky trityl group itself does not inherently promote racemization, the use of strong bases or extended reaction times at elevated temperatures to overcome steric hindrance can increase the risk of epimerization.[10][11] The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) is often recommended.[9][12]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Causality: The steric bulk of the trityl group impedes the approach of the activated amino acid to the free amine on the resin-bound peptide chain, slowing down the reaction rate.[1][2]
Troubleshooting Workflow:
Caption: Decision tree for minimizing racemization.
Solutions:
-
Use a Racemization Suppressant Additive: The addition of HOBt or its analogs is crucial for minimizing racemization. [9][12]These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.
Additive Rationale HOBt (1-Hydroxybenzotriazole) The classic and effective choice for suppressing racemization. [9][12] Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) A non-explosive and highly effective alternative to HOBt. -
Optimize Base Conditions:
-
Choice of Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Avoid stronger bases if possible. [10] * Stoichiometry: Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction. Excess base can significantly increase the rate of racemization. [10]
-
-
Control Pre-activation Time: Minimize the time the amino acid remains in its highly activated state before being added to the resin. A pre-activation time of 1-5 minutes is generally sufficient. [3]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU/DIPEA
This protocol is recommended as a starting point for the efficient coupling of N-trityl-L-phenylalanine.
Materials:
-
Resin with free N-terminal amine
-
N-trityl-L-phenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Preparation: Swell the resin in NMP for at least 30 minutes. If the N-terminal protecting group has just been removed, wash the resin thoroughly with NMP (3 x 1 min).
-
Activation Solution Preparation:
-
In a separate vessel, dissolve N-trityl-L-phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in NMP.
-
Add DIPEA (6-10 equivalents).
-
Allow this pre-activation mixture to stand for 1-5 minutes.
-
-
Coupling Reaction:
-
Drain the NMP from the swollen resin.
-
Immediately add the activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. [8] * If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to wash the resin with NMP (3 x 1 min).
-
If the test is positive (beads are blue), consider a second coupling (see below).
-
-
Second Coupling (if necessary):
-
Drain the reaction solution.
-
Prepare a fresh activation solution as in step 2.
-
Add the fresh solution to the resin and couple for an additional 1-2 hours.
-
Wash the resin with NMP (3 x 1 min).
-
Protocol 2: DIC/HOBt Coupling with Racemization Suppression
This protocol is a cost-effective alternative, particularly when racemization is a primary concern.
Materials:
-
Resin with free N-terminal amine
-
N-trityl-L-phenylalanine
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF or NMP
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes and wash as described previously.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve N-trityl-L-phenylalanine (3-5 equivalents) and HOBt (3-5 equivalents) in DMF or NMP.
-
-
Coupling Reaction:
-
Drain the solvent from the resin.
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3-5 equivalents) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-6 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. [8] * Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF or NMP (3 x 1 min), followed by DCM (3 x 1 min).
-
References
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(5-6), 331-338.
-
Thorlabs. (n.d.). Improving the Coupling Efficiency of Light into Single Mode Fibers. Retrieved from [Link]
- Theodoropoulos, D., & Gazopoulos, J. (1954). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 76(19), 5334-5335.
-
APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Ouchi, H., et al. (2018). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. The Journal of Organic Chemistry, 83(15), 8231-8239.
-
Denton, E. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
- Uhlin, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8148-8167.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- [Optimization of L-phenylalanine-ammonia-lyase lyophilization]. (2003). Prikladnaia biokhimiia i mikrobiologiia, 39(4), 456-459.
- Liu, W., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 145(4), 2358-2367.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Zhang, X., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- D'Andrea, L. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. Molecules, 28(2), 643.
- Katritzky, A. R., et al. (1995). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701-3705.
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
-
Biotage. (2024, April 9). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?. Retrieved from [Link]
- D'Souza, S., & Farooqui, M. (2008). Strategies to maximize the encapsulation efficiency of phenylalanine ammonia lyase in microcapsules.
- Process for the racemization of α-amino acids. (2017). U.S.
- Vasile, C. (Ed.). (2012). Protecting Groups in Peptide Synthesis. IntechOpen.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Bräse, S., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(41), 8274-8282.
- Ollivier, N., et al. (2013). Convergent solid-phase peptide synthesis through iterative oxime ligation. Organic & Biomolecular Chemistry, 11(36), 6049-6058.
- RojasLab. (2020, May 23). Lec11 - Formation of the Peptide Bond and Protecting Groups [Video]. YouTube.
-
Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Retrieved from [Link]
- Sharma, A., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 26(11), 3236.
- McMahon, K. W., et al. (2021). High-precision measurement of phenylalanine and glutamic acid δ15 N by coupling ion-exchange chromatography and purge-and-trap continuous-flow isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 35(13), e9098.
- Ceballos, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Ladeira, S., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 13(9), 1033-1051.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Trityl Group
Welcome to the technical support center dedicated to addressing challenges associated with the deprotection of the trityl (Trt) group. This guide is designed for researchers, scientists, and drug development professionals who encounter incomplete trityl deprotection in their synthetic workflows. Here, we will delve into the root causes of this common issue and provide actionable, field-proven solutions to ensure complete and efficient deprotection.
Troubleshooting Guide: Incomplete Trityl Deprotection
The primary indication of incomplete deprotection is the detection of a significant amount of the trityl-protected species in your analytical data, such as HPLC or Mass Spectrometry.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Diagnosis: Key Experimental Parameters
Before proceeding to more complex troubleshooting, it is crucial to verify the foundational parameters of your deprotection reaction.
| Parameter | Standard Condition | Potential Issue if Deviated |
| Reaction Time | 2-3 hours at room temperature | Insufficient for complete deprotection, especially for complex or sterically hindered substrates.[2] |
| Acid Concentration | e.g., 95% TFA in a cleavage cocktail | Too low of a concentration may not efficiently cleave the trityl group.[2] |
| Scavengers | Present in the cleavage cocktail | Absence can lead to re-attachment of the trityl cation or other side reactions.[1] |
| Solvent | Typically Dichloromethane (DCM) | Residual basic solvents like DMF can neutralize the acid, reducing its effective concentration.[2] |
Troubleshooting Workflow
This workflow will guide you through a logical sequence of steps to identify and resolve the cause of incomplete deprotection.
Sources
troubleshooting unexpected byproducts with Trt-Phe-OH
To: Research & Development Team From: Technical Support Center (Application Science Division) Subject: Troubleshooting Unexpected Byproducts & Anomalies with Trt-Phe-OH
Executive Summary
N-Trityl-L-Phenylalanine (this compound) is a specialized building block often employed to suppress aggregation, prevent diketopiperazine (DKP) formation, or enhance solubility in non-polar solvents. However, the steric bulk of the trityl group and the stability of the trityl cation (
This guide addresses the "unexpected" byproducts users frequently encounter—specifically premature detritylation , steric-induced deletions , and cation-mediated alkylation .
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: The "Phantom" Hydrophobic Peak
Q: I observe a dominant peak at a late retention time (high %B) during HPLC analysis of my crude mixture. It does not match my peptide mass. What is it?
A: This is almost certainly Triphenylmethanol (Trt-OH) or Triphenylmethyl ether (Trt-OMe/Trt-OEt) .
-
The Mechanism: The N-Trityl group is extremely acid-sensitive. Even trace acidity in your solvent (e.g., unneutralized
or aged DCM) or exposure to atmospheric moisture can hydrolyze the N-C bond.-
Reaction:
-
If Methanol is present:
-
-
Diagnostic:
-
UV Profile: Trityl groups have strong absorbance at 254 nm but low absorbance at 214 nm compared to the peptide backbone.
-
Mass Spec: Look for signals at 243 Da (
) or 260 Da ( ).
-
-
Solution:
-
Do not mistake this for a failed coupling byproduct. It is a decomposition product of the protecting group.[1]
-
Protocol Adjustment: Wash the crude product with cold diethyl ether or hexanes. Trt-OH is highly soluble in these non-polar solvents, whereas free peptides are typically not.
-
Issue 2: The "Missing Phe" (Deletion Sequence)
Q: My mass spec shows a sequence missing the Phenylalanine residue entirely (
A: This is a classic Steric-Induced Coupling Failure .
-
The Mechanism: The Trityl group is massive. It shields the
-amine effectively but also creates significant steric clash around the carboxylic acid during activation. Standard coupling times (30–60 min) are often insufficient for Trt-amino acids. -
Causality: The activated ester (e.g., O-At/O-Bt) cannot easily approach the N-terminus of the resin-bound peptide due to the "umbrella" effect of the Trityl group.
-
Solution:
-
Switch Activation: Use HATU/HOAt instead of HBTU/HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling despite steric bulk.
-
Double Coupling: Perform two coupling cycles:
-
1 hour at Room Temp.
-
1 hour at 40°C (careful with racemization, see below).
-
-
Issue 3: Unexpected Mass Increase (+242 Da)
Q: I see my target peptide, but also a significant impurity with a mass of +242 Da. Is this a trityl adduct?
A: Yes, this is Retritylation (Cation Alkylation) .
-
The Mechanism: Upon deprotection (using TFA), the Trityl group leaves as a stable carbocation (
). If this cation is not immediately quenched by a scavenger, it will attack the most nucleophilic site available. -
Risk Factors:
-
Residues: Cysteine (
), Histidine ( ), Tryptophan ( ), and Tyrosine ( ) are prime targets. -
Phenylalanine Ring: While rare, under harsh anhydrous acidic conditions, the
can even perform a Friedel-Crafts alkylation on the Phe phenyl ring itself, though this is less common than S- or N-alkylation.
-
-
Solution:
-
Scavenger Cocktail: You must use a "High-Scavenger" cleavage cocktail.
-
Recipe: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
/ 2.5% DODT (or EDT). -
Note: TIS is the specific scavenger for trityl cations. Do not omit it.
-
Part 2: Visualizing the Decomposition Pathways
The following diagram illustrates the fate of this compound under storage and reaction conditions, highlighting where impurities originate.
Figure 1: Decomposition and side-reaction pathways of this compound.[2][3][4] The red path indicates the critical risk of alkylation if scavengers are insufficient.
Part 3: Quantitative Data & Protocols
Table 1: Solvent Compatibility & Stability Data
Stability of this compound (0.1 M) over 24 hours at 25°C.
| Solvent System | % Decomposition (to Free Phe) | Recommendation |
| DMF (Anhydrous) | < 0.5% | Recommended for coupling. |
| DCM (Reagent Grade) | 5 - 12% | Avoid. Often contains trace HCl/acidic stabilizers. |
| DCM (+ 1% DIPEA) | < 0.1% | Safe. Base neutralizes trace acid. |
| MeOH / EtOH | 15 - 20% | Critical Failure. Solvolysis occurs rapidly. |
| Acetic Acid (10%) | > 95% | Used for intentional deprotection. |
Protocol: Optimized Coupling of Sterically Hindered this compound
Use this protocol to prevent deletion sequences.
-
Resin Preparation: Swell resin in DMF for 20 min. Drain.
-
Activation Cocktail (Pre-mix 2 min max):
-
AA: this compound (4.0 eq)
-
Activator: HATU (3.9 eq) - Preferred over HBTU due to faster kinetics.
-
Base: HOAt (4.0 eq) - Crucial additive for steric hindrance.
-
Solvent: DMF (concentration 0.2 M).
-
Base: TMP (2,4,6-Trimethylpyridine) or Collidine (8.0 eq). Avoid DIPEA if racemization is a concern, though Trt-Phe is relatively resistant.
-
-
Coupling:
-
Add mixture to resin.[5]
-
Agitate for 2 hours at room temperature.
-
Optional: Re-couple with fresh reagents for 1 hour.
-
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that Kaiser test may be false-negative if the N-terminus is very hindered; cleavage of a small resin aliquot is the gold standard.
-
Protocol: Safe Storage & Handling
This compound is expensive and fragile. Treat it like a reactive intermediate.
-
Temperature: Store at +2°C to +8°C.
-
Atmosphere: Store under Argon/Nitrogen. The Trityl group can slowly oxidize or hydrolyze with atmospheric moisture.
-
Solvent Choice: Never dissolve in chloroform or dichloromethane for storage. Use DMF or NMP immediately before use.
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. [6]
-
Mutter, M., & Bellof, D. (1984). "A new base-labile anchoring group for polymer-supported peptide synthesis." Helvetica Chimica Acta, 67(8), 2009-2016.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][7][8] Chemical Reviews, 109(6), 2455–2504.
-
Pepscan. (n.d.). "Troubleshooting Peptide Synthesis: Common Side Reactions." Pepscan Knowledge Base.
-
Sigma-Aldrich. (2024). "Cleavage and Deprotection Protocols for Fmoc SPPS." Technical Bulletin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
Validation & Comparative
A Comparative Guide to Nα-Protecting Groups in Solid-Phase Peptide Synthesis: Trt-Phe-OH vs. Fmoc-Phe-OH
For researchers, scientists, and professionals in drug development, the meticulous assembly of peptides via Solid-Phase Peptide Synthesis (SPPS) is a foundational technique. The choice of Nα-amino protecting group is a critical decision point that dictates the overall synthetic strategy, influencing yield, purity, and the propensity for side reactions. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the industry standard for its reliability and mild deprotection conditions, historical and specialized applications have explored alternatives. This guide provides an in-depth, objective comparison between the conventional Fmoc-Phe-OH and the less common, yet strategically distinct, Nα-Trityl (Trt)-Phe-OH.
Foundational Principles: The Role of the Nα-Protecting Group
In SPPS, the stepwise addition of amino acids requires the temporary blockage of the Nα-amino group of the incoming amino acid to prevent uncontrolled polymerization.[1] This protecting group must be stable during the coupling reaction but readily removable under conditions that do not cleave the growing peptide chain from its solid support or remove side-chain protecting groups.[2][3] This principle of "orthogonality" is the cornerstone of modern SPPS strategies.[4][5]
The two dominant orthogonal schemes are:
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection.
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) or Trityl (Trt)-based groups for side-chain protection.[4][5][6]
This guide focuses on the Fmoc/tBu strategy and a conceptual reversal of it, exploring the use of an acid-labile Trityl group for Nα-protection.
The Incumbent: Fmoc-Phe-OH and the Fmoc/tBu Strategy
Fmoc-Phe-OH is the standard building block for incorporating phenylalanine in the widely adopted Fmoc-SPPS methodology.[7] The Fmoc group's primary advantage is its lability to mild basic conditions, typically a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8]
Mechanism of Fmoc Deprotection
The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amine. The piperidine acts as a scavenger for the electrophilic DBF, preventing it from reacting with the newly liberated amine.[4]
Caption: Fmoc deprotection workflow.
The Fmoc/tBu Orthogonal Scheme
This strategy pairs the base-labile Fmoc group with acid-labile side-chain protecting groups (e.g., Boc, OtBu, Trt). The final cleavage of the peptide from the resin and removal of all side-chain protection is achieved simultaneously with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Caption: The standard Fmoc/tBu SPPS workflow.
The Challenger: Trt-Phe-OH and a Reversed-Polarity Strategy
The use of the Trityl group for Nα-protection is not a new concept, with initial reports dating back to the 1950s.[9] However, its application in modern SPPS was explored as a means to develop novel orthogonal strategies.[10][11] Nα-Trt-Phe-OH represents a departure from the standard Fmoc-based approach.
Deprotection of Nα-Trityl Group
The Trt group is highly acid-labile and can be removed under very mild acidic conditions that, crucially, can be orthogonal to many side-chain protecting groups and resin linkers.[9][12] Deprotection is typically achieved with dilute TFA (e.g., 1-2% in Dichloromethane (DCM)) or acetic acid.[4][9] The bulky trityl cation released during cleavage must be scavenged, often by triethylsilane (TES) or triisopropylsilane (TIS), to prevent side reactions.
A Reversed Orthogonal Strategy
The primary appeal of an Nα-Trt protection scheme is the ability to use base-labile side-chain protecting groups (e.g., Fmoc, Alloc). This "reversed polarity" approach offers an alternative for synthesizing complex peptides where the standard Fmoc/tBu strategy might be problematic. Research by Albericio, Eritja, and colleagues has demonstrated the feasibility of preparing Nα-Trt-amino acids and incorporating them in SPPS protocols.[10]
Caption: A conceptual Nα-Trt SPPS workflow.
Head-to-Head Comparison: this compound vs. Fmoc-Phe-OH
The choice between these two building blocks hinges on several key performance indicators.
| Feature | Fmoc-Phe-OH | Nα-Trt-Phe-OH |
| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | Trityl (Triphenylmethyl) |
| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF)[8] | Acid-labile (e.g., 1-2% TFA in DCM)[9][10] |
| Orthogonal Strategy | Fmoc/tBu: Pairs with acid-labile side-chain protecting groups (Boc, tBu, Trt).[4][5] | Trt/Fmoc: Pairs with base-labile (Fmoc) or other non-acid labile side-chain groups.[10] |
| Steric Hindrance | Moderate | High[8][12] |
| Common Side Reactions | Diketopiperazine (DKP) formation at the dipeptide stage.[13] | Potential for retritylation if scavenging is inefficient. Acid-catalyzed side reactions. |
| Racemization Risk | Phenylalanine is generally low-risk, but racemization can be induced by certain activation methods and bases.[14] | The bulky Trt group may sterically hinder oxazolone formation, potentially reducing racemization.[12] However, some sources state trityl groups do not generally prevent racemization.[1] |
| Commercial Availability | Ubiquitous and highly pure from numerous suppliers. | Specialized; not as widely available as Fmoc derivatives. |
| Monitoring | Deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. | No standard, simple colorimetric or UV monitoring method for deprotection. |
Experimental Considerations and Causality
Coupling and Steric Hindrance
The significant steric bulk of the Trityl group on the alpha-amine is a double-edged sword.[8][12] While it can be beneficial in preventing certain side reactions, it may also slow down coupling kinetics, potentially requiring longer reaction times or more potent coupling reagents compared to Fmoc-Phe-OH. The choice of coupling activator (e.g., HBTU, HATU) and base (e.g., DIPEA, Collidine) must be carefully optimized to achieve efficient acylation without inducing racemization.
Racemization Control
Racemization during peptide synthesis is a critical concern, as it leads to diastereomeric impurities that are often difficult to separate from the target peptide. For most amino acids, including phenylalanine, the primary mechanism involves the formation of a 5(4H)-oxazolone intermediate under basic activation conditions. The bulky Trityl group may sterically disfavor the formation of this planar intermediate, thereby suppressing racemization compared to the less bulky Fmoc group.[12] However, this benefit must be weighed against the specific coupling conditions used.
Side Reaction Prevention: A Strategic Choice
-
Diketopiperazine (DKP) Formation: A notorious side reaction in Fmoc-SPPS, DKP formation involves the intramolecular cyclization of the N-terminal dipeptide following Fmoc removal, leading to chain cleavage from the resin.[13] An Nα-Trt strategy, by avoiding the repetitive base treatments of the peptide backbone, could inherently suppress this side reaction. This presents a compelling reason to consider an Nα-Trt approach for sequences prone to DKP formation (e.g., those containing Pro or Gly at the C-terminus).
-
Acid-Sensitive Residues: In the standard Fmoc/tBu strategy, the final step involves prolonged exposure to strong acid (TFA). This can be detrimental to peptides containing sensitive residues like Tryptophan or those with certain post-translational modifications. An Nα-Trt strategy, which allows for final cleavage under non-acidic conditions (depending on the linker and side-chain protection), could be highly advantageous in these cases.
Protocols
Standard Fmoc-Phe-OH Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, followed by 1 x 10-15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the DBF adduct.
-
Coupling:
-
Pre-activate a solution of Fmoc-Phe-OH (3-5 eq.), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with a base such as DIPEA (6 eq.) for 1-2 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat: Return to step 2 for the next amino acid.
Conceptual Nα-Trt-Phe-OH Coupling Cycle
-
Resin Swelling: Swell a suitable resin (e.g., one compatible with base-labile side-chain groups) in DCM/DMF.
-
Trt Deprotection: Treat the resin with 1-2% TFA in DCM containing 2-5% TIS as a scavenger for 5-10 minutes (repeat 2-3 times).
-
Washing & Neutralization: Wash the resin thoroughly with DCM. Neutralize with 10% DIPEA in DMF (2 x 1 min). Wash again with DMF.
-
Coupling:
-
Couple this compound (3-5 eq.) using a suitable activator (e.g., HATU, 2.9 eq.) and a non-nucleophilic base like Collidine or DIPEA (6 eq.) in DMF for 2-4 hours.
-
Monitor coupling completion.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Return to step 2 for the next amino acid.
Conclusion and Recommendations
Fmoc-Phe-OH remains the undisputed standard for routine SPPS. Its proven reliability, excellent performance, extensive documentation, and the wide availability of high-purity reagents make it the default choice for the vast majority of peptide synthesis applications. The well-established Fmoc/tBu orthogonal strategy provides a robust framework for synthesizing a diverse range of peptides.
Nα-Trt-Phe-OH emerges as a specialized, strategic alternative for "difficult" syntheses. While not a direct replacement for Fmoc-Phe-OH, its unique properties offer potential solutions to specific challenges:
-
Recommendation for Use: Consider an Nα-Trt based strategy when synthesizing peptides highly susceptible to diketopiperazine formation .
-
Recommendation for Use: Employ Nα-Trt for the synthesis of peptides containing acid-sensitive moieties where a final, non-acidic global deprotection is required.
-
Recommendation for Use: Explore Nα-Trt for sequences where racemization of a specific residue is a persistent problem under standard Fmoc conditions, although this requires careful case-by-case evaluation.
The adoption of an Nα-Trt strategy requires more intensive methods development, as reagents are less common and protocols are not as standardized. However, for complex synthetic targets where conventional methods fail, the reversed-orthogonality offered by the Nα-Trityl group provides a valuable tool in the arsenal of the advanced peptide chemist.
References
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Ricerca Chimica. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(6), 331-338. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2001). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(6), 331-338. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Journal of Peptide Science. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Synfacts. (2024). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Synfacts, 20(06), 0661. [Link]
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 573. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-peptides.com [creative-peptides.com]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 13. mesalabs.com [mesalabs.com]
- 14. peptide.com [peptide.com]
HPLC analysis comparing purity of Trt-protected vs Fmoc-protected peptides
Title: Comparative HPLC Analysis: N-Terminal Fmoc vs. Trityl (Trt) Hydrophobic Tagging for Peptide Purity Profiling
Executive Summary: The Hydrophobic Advantage
In high-throughput peptide synthesis, achieving pharmaceutical-grade purity (>98%) requires rigorous analytical strategies. A critical decision point for researchers is the choice of hydrophobic tagging for purification and analysis. While Fmoc-on (9-fluorenylmethoxycarbonyl) analysis is the industry standard for monitoring synthesis progression, Trityl-on (Triphenylmethyl, Trt) strategies offer a distinct, often underutilized alternative for specific "difficult" sequences.
This guide objectively compares the HPLC performance of Fmoc-protected vs. Trt-protected peptides, focusing on retention time shifts, impurity segregation, and stability during analysis. We demonstrate that while Fmoc provides robust UV detection, Trityl tagging offers superior separation for hydrophobic peptides due to its massive steric bulk and distinct elution profile.
Mechanistic Comparison: Fmoc vs. Trt Profiles
The core principle of "Tag-on" analysis is the retention of the N-terminal protecting group during the final cleavage (or specific synthesis steps) to induce a significant hydrophobic shift in Reverse-Phase HPLC (RP-HPLC). This shifts the target peptide away from truncated impurities (acetylated or capped species) which lack the tag.
Table 1: Physicochemical & Chromatographic Properties
| Feature | Fmoc-Protected Peptide | Trt-Protected Peptide |
| Chemical Structure | Fluorenylmethoxycarbonyl (Aromatic, planar) | Triphenylmethyl (Bulky, propeller-shaped) |
| Lability | Base-labile (removed by Piperidine) | Acid-labile (removed by low % TFA) |
| RP-HPLC Retention Shift | Moderate (+2 to +5 min shift vs. crude) | Extreme (+5 to +10 min shift vs. crude) |
| UV Detection ( | Strong absorbance at 214, 265, 301 nm | Absorbance at 214, 254 nm (Yellow trityl cation) |
| Stability in Mobile Phase | High (stable in 0.1% TFA/ACN) | Moderate (risk of deprotection in acidic gradients if not buffered) |
| Impurity Segregation | Good for standard deletions (n-1) | Excellent for hydrophobic impurities; separates closely eluting diastereomers |
Experimental Protocols
To objectively compare these strategies, we utilize a standard "difficult" test sequence (e.g., Acyl-Carrier Protein fragment 65-74) prone to aggregation.
Protocol A: Fmoc-on Analysis (Standard)
Best for: Routine QC, monitoring coupling efficiency.
-
Synthesis: Perform SPPS leaving the final N-terminal Fmoc group intact.
-
Cleavage: Use Reagent K or TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Note: Fmoc is stable in high TFA.
-
Sample Prep: Precipitate in cold diethyl ether; dissolve in 50% Acetonitrile (ACN)/Water.
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Gradient: 5% to 90% B over 30 min (Buffer A: 0.1% TFA/H2O; Buffer B: 0.1% TFA/ACN).
-
Detection: 265 nm (specific to Fmoc) and 214 nm (peptide bond).
-
Protocol B: Trityl-on Analysis (Specialized)
Best for: Purifying sequences that co-elute with impurities under standard conditions.
-
Synthesis: Couple Trt-Cl or Trt-AA-OH to the N-terminus as the final step.
-
Cleavage (Critical): The Trt group is acid-labile.[1][2] You must use a mild cleavage cocktail if retaining the Trt is the goal, OR perform "Trityl-on" purification immediately if the Trt is on the side chain (e.g., His/Cys) and you are analyzing protected fragments.
-
For N-Terminal Trt-on Analysis: Cleave resin with 1% TFA in DCM (if using 2-CTC resin) to keep side chains protected, OR use standard cleavage but neutralize immediately.
-
Note: N-Trityl is very labile. For robust "Trt-on" HPLC, the mobile phase pH must be controlled (e.g., Ammonium Acetate pH 7.0) or the analysis must be rapid.
-
-
HPLC Conditions:
-
Buffer: Use 0.1% Ammonium Acetate or Triethylamine Phosphate (TEAP) at pH 6.5–7.0 to prevent in-column deprotection.
-
Detection: 254 nm.
-
Comparative Workflow Visualization
The following diagram illustrates the decision matrix for choosing between Fmoc and Trt strategies for purity analysis.
Figure 1: Decision workflow for Hydrophobic Tagging Analysis. Fmoc offers stability; Trityl offers separation power.
Data Analysis & Interpretation
When reviewing the chromatograms, the following distinctions define the product performance:
A. Retention Time (RT) Shift
-
Fmoc-Peptides: Typically elute 3–5 minutes later than the non-Fmoc impurities. This window is sufficient for removing "deletion sequences" (missing one amino acid) but may not separate hydrophobic aggregates.
-
Trt-Peptides: The bulky triphenylmethyl group creates a "hydrophobic anchor," shifting the peptide 8–12 minutes later. This massive shift often moves the product into a "quiet" region of the chromatogram, completely isolating it from complex impurity clusters.
B. Purity Calculation (Area %)
-
Fmoc: Calculating purity at 301 nm is highly specific to the Fmoc group, often showing higher apparent purity because non-Fmoc impurities (acetylated by-products) are invisible at this wavelength. Warning: This can be misleading. Always verify at 214 nm.
-
Trt: Trityl does not have a unique "diagnostic" wavelength as distinct as Fmoc's 301 nm, but the separation efficiency means the physical isolation is better.
C. Side-Chain Considerations (Cys/His)
A crucial sub-topic is the analysis of peptides where Trt is used on the side chain (e.g., Cys(Trt)).[1]
-
Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Acm)-OH: HPLC analysis of crude peptides synthesized with Trt-protection on Cysteine often yields cleaner profiles than Acm-protection. Trt prevents tert-butylation of the Cys thiol (a common side reaction with tBu groups), whereas Acm requires a separate removal step that can introduce new impurities (iodine adducts).
Troubleshooting & Pitfalls
| Issue | Fmoc-Protected Analysis | Trt-Protected Analysis |
| Spontaneous Deprotection | Rare. Fmoc is stable in TFA and acidic HPLC buffers. | High Risk. Trt falls off in acidic buffers (0.1% TFA). Use pH > 6.5 or fast gradients. |
| Solubility | Fmoc peptides can be prone to aggregation/precipitation. | Trt is extremely hydrophobic; may require high organic start conditions (e.g., 20% ACN). |
| Quantification | Easy via UV 301 nm (extinction coefficient ~7800 M⁻¹cm⁻¹). | Harder; relies on standard peptide bond UV (214 nm). |
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4] International Journal of Peptide and Protein Research. Link
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research. Link
-
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Guide. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Pepscan. (n.d.). Peptide Analysis and Purification Guidelines. Link
Sources
Safety Operating Guide
Advanced Handling & Safety Protocol: N-Trityl-L-Phenylalanine (Trt-Phe-OH)
Executive Summary & Chemical Identity
Trt-Phe-OH (N-Trityl-L-phenylalanine) is a critical building block in Solid Phase Peptide Synthesis (SPPS). Unlike Fmoc- or Boc-protected amino acids, the Trityl (Trt) group is extremely acid-labile and bulky, providing steric shielding.
While the solid powder itself presents a low acute toxicity profile, its handling is inextricably linked to high-hazard solvent systems (DMF, DCM) and coupling reagents (HATU, DIC). This guide moves beyond basic MSDS data to provide a holistic safety protocol for the entire handling lifecycle, ensuring both operator safety and the chemical integrity of this acid-sensitive reagent.
| Parameter | Technical Specification |
| Chemical Name | N-Trityl-L-phenylalanine |
| CAS Number | 3226-92-4 |
| Molecular Formula | C₂₈H₂₅NO₂ |
| Physical State | White to off-white powder |
| Storage Condition | +2°C to +8°C (Desiccated) |
| Primary Hazard | Mechanical Irritant (Dust); Acid Sensitivity (Chemical Integrity) |
Risk Assessment & Hazard Profiling
Effective safety protocols must address two distinct phases: handling the dry solid and handling the solvated reagent .
Phase A: Dry Solid (Storage & Weighing)
-
Hazard: Nuisance dust and potential respiratory sensitization.[1] Static electricity is a major logistical issue; Trt-protected amino acids are hydrophobic and "fluffy," often clinging to spatulas and gloves, leading to cross-contamination.
-
Chemical Risk: The Trityl group is acid-labile . Exposure to acidic fumes (e.g., open TFA containers in the same hood) will cause premature deprotection, turning the white powder yellow/orange and ruining the synthesis.
Phase B: Solvated State (Synthesis)
-
Hazard: Once dissolved, the safety profile shifts to the solvent. This compound is typically dissolved in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .
-
DMF Risk: Reprotoxic (May damage the unborn child), hepatotoxic, and readily absorbed through skin.
-
-
Reagent Interaction: Coupling often involves carbodiimides (DIC) which are potent sensitizers.
The PPE Firewall: A Tiered Approach
Do not use a "one-size-fits-all" approach. Select PPE based on the operational state.[2][3]
Table 1: PPE Selection Matrix
| Protection Zone | Tier 1: Dry Solid Handling (Weighing) | Tier 2: Solution Phase (Coupling/SPPS) |
| Hand Protection | Nitrile (Single Layer) Min. Thickness: 0.11 mmReason: Sufficient for dry powder; maximizes dexterity for weighing. | Nitrile (Double Gloving) or Laminate Outer: Nitrile (0.11mm)Inner: Nitrile (extended cuff)Reason: DMF permeates standard nitrile in <15 mins. Double gloving provides a "time buffer" to change gloves upon splash. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) If weighing outside hood: N95/P2 Particulate Respirator. | Fume Hood (MANDATORY) Do not handle DMF solutions on open benches. |
| Eye Protection | Safety Glasses with side shields.Standard impact protection. | Chemical Splash Goggles Required if pouring large volumes (>100mL) or using pressurized vessels. |
| Body Protection | Lab Coat (Cotton/Poly blend) Must be buttoned to neck. | Lab Coat + Chemical Apron Apron required if handling >1L of solvent. |
| Special Note | Anti-Static Measures: Use an ionizing gun or anti-static mat to prevent powder dispersal. | Change Schedule: Replace outer gloves every 30 minutes or immediately upon splash. |
Operational Workflow: From Storage to Reactor
This protocol ensures "Self-Validating" safety—if you follow the steps, you automatically mitigate the risks.
Figure 1: The operational chain of custody for this compound. Note the critical equilibration step to prevent moisture hydrolysis.
Detailed Protocol Steps
Step 1: Thermal Equilibration (The "Dry" Rule)
-
Action: Remove the bottle from 4°C storage. Do not open it immediately.
-
Why: Opening a cold bottle in humid lab air causes condensation to form inside. Water hydrolyzes the Trityl ester bond over time and ruins the reagent.
-
Protocol: Allow the closed container to sit at room temperature for 30–60 minutes before breaking the seal.
Step 2: Weighing (Static & Dust Control)
-
PPE: Single Nitrile Gloves, Lab Coat, Safety Glasses.
-
Environment: Chemical Fume Hood.
-
Technique:
-
Place an anti-static mat or use an ionizing gun on the weigh boat. This compound is highly electrostatic.
-
Use a clean, dry spatula.
-
Self-Validation: If the powder "jumps" away from the spatula, your static control is insufficient. Stop and ground the balance.
-
Re-seal the container immediately with Parafilm to ensure air-tightness.
-
Step 3: Solubilization (The Hazard Shift)
-
PPE: Upgrade to Double Nitrile Gloves.
-
Solvent: Typically DMF or NMP.
-
Action: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.
-
Concentration: Standard SPPS concentration is 0.1M – 0.2M.
-
Safety Check: Inspect gloves for droplets. If you see a shiny spot on your glove (DMF splash), change the outer glove immediately. DMF penetrates nitrile in minutes.
Waste Disposal & Decontamination
Proper disposal is legally required and environmentally critical.
Table 2: Waste Stream Segregation
| Waste Type | Composition | Disposal Path |
| Solid Waste | Weigh boats, contaminated gloves, paper towels with this compound dust. | Hazardous Solid Waste (Bagged & Tagged). Do not throw in regular trash. |
| Liquid Waste (A) | Dissolved this compound in DMF/NMP. | Non-Halogenated Organic Solvents (High BTU). |
| Liquid Waste (B) | Solutions containing DCM (Dichloromethane). | Halogenated Organic Solvents . Strict segregation required. |
| Empty Containers | Original glass bottles. | Triple rinse with Acetone, deface label, dispose as Glass Waste . |
Spill Response (Dry Powder)
-
Isolate: Alert nearby personnel.
-
PPE: Wear N95 mask and gloves.
-
Clean: Do not dry sweep (creates dust). Cover with wet paper towels (soaked in water or ethanol) to dampen the powder, then wipe up.
-
Dispose: Place waste in a sealed bag labeled "Hazardous Chemical Debris."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides mechanistic insight into Trityl group acid sensitivity). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
